molecular formula C15H12N2O2 B6376553 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol CAS No. 1261898-02-5

3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol

Cat. No.: B6376553
CAS No.: 1261898-02-5
M. Wt: 252.27 g/mol
InChI Key: NUNHVKLETAVYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is 252.089877630 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-cyano-5-hydroxyphenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-15(19)12-4-2-3-11(7-12)13-5-10(9-16)6-14(18)8-13/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNHVKLETAVYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684841
Record name 3'-Cyano-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-02-5
Record name 3'-Cyano-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Emergence of Cyanophenolic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Cyano-5-Phenylphenol Derivatives and Related Cyanophenolic Scaffolds

The intersection of the cyano group and a phenolic ring system creates a molecular scaffold with significant potential in medicinal chemistry. The cyano group, a versatile functional group, can act as a hydrogen bond acceptor, a dipole, and a bioisostere for other functionalities, while also being a key precursor for various heterocyclic syntheses.[1][2] The phenol moiety is a classic pharmacophore, known for its ability to engage in hydrogen bonding and its role in antioxidant activity through the donation of its phenolic hydrogen.[3][4][5] The combination of these features in structures like 3-cyano-5-phenylphenol and its derivatives results in compounds with a wide spectrum of biological activities. These scaffolds have garnered attention for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[6][7][8] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of molecules, offering insights for researchers and professionals in drug development.

Chapter 1: Synthetic Strategies and Methodologies

The synthesis of cyanophenolic derivatives often employs robust and versatile chemical reactions that allow for the construction of diverse molecular libraries. Multi-component reactions (MCRs) are particularly efficient, enabling the one-pot synthesis of complex structures with high atom economy.[9] For instance, a common approach involves the reaction of aldehydes, malononitrile, and various 1,3-dicarbonyl compounds or phenols, often catalyzed by green and reusable catalysts.[9] Another key reaction is the Knoevenagel condensation, which is instrumental in synthesizing derivatives like (E)-2-cyano-3-(substituted phenyl)acrylamides from substituted phenyl aldehydes and cyanoacetamide.[10][11][12]

Protocol 1: General Procedure for One-Pot Multi-Component Synthesis of Substituted Cyanopyridines

This protocol is a representative example of the efficient synthesis of complex cyanopyridine derivatives, which often share the core cyano-phenyl structural motif.

  • Reagent Preparation: A mixture of an appropriate aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol) is prepared in a suitable alcohol solvent such as ethanol (5 mL).

  • Catalyst Addition: A catalyst, such as doped animal bone meal or another basic catalyst, is added to the mixture.[9]

  • Reaction Conditions: The reaction mixture is refluxed with vigorous stirring. Progress is monitored by thin-layer chromatography (TLC). Microwave irradiation can be used as an alternative heating method to significantly reduce reaction times.[9][13]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Isolation: The resulting residue is purified by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane/ethyl acetate) to yield the final product.[9]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][14]

Causality Behind Experimental Choices: The choice of a multi-component, one-pot reaction is driven by efficiency and sustainability, minimizing solvent waste and purification steps. The use of microwave irradiation is a modern technique to accelerate reaction rates by providing uniform and rapid heating, often leading to higher yields and cleaner product profiles compared to conventional heating.[13]

Chapter 2: Anticancer Activity

Derivatives containing the cyano-phenyl scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[7] The mechanisms of action are diverse and often involve the inhibition of key proteins essential for cancer cell survival and proliferation.

A series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives showed excellent anti-tumor activity against various cell lines, including A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (hepatocellular carcinoma).[15][16] One of the most promising compounds from this series exhibited IC₅₀ values in the nanomolar range, proving to be significantly more potent than the reference compound MX-58151.[15] Similarly, pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives have shown a broad spectrum of antiproliferative activity, with evidence suggesting tubulin polymerization inhibition as a potential mechanism.[17] Other cyanopyridine derivatives have been investigated as inhibitors of survivin, a protein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis.[18]

Data Summary: In Vitro Cytotoxicity of Selected Cyanophenyl Derivatives
Compound ClassCell LineIC₅₀ ValueReference
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine (Compound 27)A549 (Lung)22 nMZhang F, et al. (2011).[15]
H460 (Lung)0.23 nMZhang F, et al. (2011).[15]
HT-29 (Colon)0.65 nMZhang F, et al. (2011).[15]
SMMC-7721 (Hep)0.77 nMZhang F, et al. (2011).[15]
Bromophenol DerivativesA549 (Lung)1.8 - 4.8 nMShi, D., et al. (2022).[19][20]
Bel7402 (Hep)3.18 µg/mLShi, D., et al. (2022).[19][20]
Pyrrolo[2,1-a]isoquinoline DerivativesBroad PanelGI₅₀ < 10 µMIonașcu, C., et al. (2021).[17]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method to assess the in vitro cytotoxic activity of novel compounds.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions and then serially diluted in culture medium. The cells are treated with a range of concentrations of the test compounds and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[7]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Chapter 3: Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Cyanophenolic derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[21][22]

Novel 3-cyanoquinoline derivatives have been synthesized and shown to be effective inhibitors of human cyclooxygenase-2 (COX-2), a pivotal enzyme in the inflammatory pathway.[13] Molecular docking studies revealed that these derivatives interact effectively with the active site of COX-2.[13] Similarly, certain pyrazolone and thiazol-4-one derivatives containing the cyano-phenyl motif have demonstrated significant anti-inflammatory activity by targeting the 5-lipoxygenase (5-LOX) enzyme.[21] The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Visualizing the Mechanism: The COX-2 Inflammatory Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Metabolized by COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->COX2 Induces Expression Derivatives 3-Cyano-Phenylphenol Derivatives Derivatives->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by 3-cyano-phenylphenol derivatives.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the COX-2 inhibitory potential of test compounds.

  • Enzyme and Substrate: Human recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Assay Buffer: The reaction is performed in a suitable buffer (e.g., Tris-HCl) at a physiological pH.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (or a reference inhibitor like celecoxib) for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Quantification: The product of the reaction (e.g., Prostaglandin E2, PGE2) is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • IC₅₀ Determination: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined from the dose-response curve.

Trustworthiness of the Protocol: This assay is self-validating through the inclusion of a known selective COX-2 inhibitor (celecoxib) as a positive control. This ensures that the assay is performing as expected and provides a benchmark against which the potency of the new derivatives can be judged.

Chapter 4: Antimicrobial and Antioxidant Activities

Antimicrobial Properties

The versatility of the cyanophenolic scaffold extends to antimicrobial applications. Various derivatives have shown moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[23] For example, certain pyrazole derivatives carrying a cyano-azoxy group displayed notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and interesting antifungal activity against Candida species.[24] The presence of the cyano group was deemed essential for this activity.[24] Other studies on Schiff bases derived from 3-aminophenol have also reported good antimicrobial efficacy against tested microbial strains.[25]

Antioxidant Capacity

The phenolic hydroxyl group is a well-established radical scavenger.[3] Phenolic compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging chain reactions. This mechanism is central to the antioxidant activity of 3-cyano-5-phenylphenol derivatives.

The antioxidant potential is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[3][11] Studies on various phenolic compounds, including those structurally related to the topic, have demonstrated significant radical scavenging activity, often comparable to or exceeding that of standard antioxidants like ascorbic acid or Trolox.[11][26][27] For instance, novel derivatives of 5-aminosalicylic acid incorporating a cyano group showed promising dual antioxidant activity in both DPPH and nitric oxide scavenging assays.[11]

Visualizing the Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization A Scaffold Selection (3-Cyano-5-phenylphenol) B Library Synthesis (e.g., MCR, Condensation) A->B C Primary Screening (e.g., Cytotoxicity, Antimicrobial) B->C D Secondary Assays (Enzyme Inhibition, Mechanism) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Hit-to-Lead Optimization E->F Identify Hits G In Vivo Studies (Animal Models) F->G H Preclinical & Clinical Development G->H Candidate Drug

Caption: General workflow for the discovery of bioactive cyanophenolic derivatives.

Chapter 5: Broader Enzyme Inhibition and CNS Activity

Beyond inflammation and cancer, cyanophenolic structures act on a variety of other biological targets.

  • Tyrosinase Inhibition: (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme crucial for melanin production.[10] This suggests their potential application in treating hyperpigmentation disorders. Docking simulations indicated that these compounds bind directly to the enzyme's active site.[10]

  • Xanthine Oxidase Inhibition: A series of 5-phenylisoxazole-3-carboxylic acid derivatives, where a cyano group on the phenyl ring was a key feature, exhibited potent inhibition of xanthine oxidase in the micromolar to submicromolar range.[28] This enzyme is a target for treating gout.

  • CNS Activity: The (3-cyano-5-fluorophenyl)biaryl scaffold has been extensively studied for its role as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu₅).[29][30] These NAMs have therapeutic potential in treating anxiety, addiction, and Parkinson's disease.[29] The development of structure-activity relationships (SAR) in this series has led to tool compounds with good brain exposure and efficacy in animal models of anxiety and addiction.[29][30]

Chapter 6: Structure-Activity Relationships (SAR)

Understanding the relationship between molecular structure and biological activity is paramount for rational drug design. For 3-cyano-phenylphenol derivatives and related scaffolds, several key SAR trends have been observed:

  • The Cyano Group: The cyano group is frequently essential for potent activity. Its removal or replacement often leads to a significant decrease in potency, as seen in antimicrobial pyrazoles and xanthine oxidase inhibitors.[24][28] It plays a crucial role in positioning the ligand within the active site through hydrogen bonding or polar interactions.[2]

  • The Phenolic Hydroxyl Group: This group is critical for antioxidant activity. Its presence and position on the aromatic ring are crucial for radical scavenging efficacy.[26] In enzyme inhibition, it can act as a key hydrogen bond donor/acceptor.

  • Substitution on the Phenyl Ring(s): The nature and position of substituents on the phenyl rings dramatically influence activity and selectivity.

    • In anticancer pyridine derivatives, halogen groups on the benzene ring were found to be fundamental for their antitumor effect.[16]

    • In mGlu₅ modulators, the specific biaryl substitution pattern is key to achieving high potency and favorable pharmacokinetic properties.[30]

    • For tyrosinase inhibitors, the substitution pattern on the phenyl ring of the acrylamide scaffold directly impacts inhibitory strength.[10]

  • The Core Heterocycle: When the cyano-phenylphenol motif is incorporated into a larger heterocyclic system (e.g., pyridine, quinoline, pyrazole), the nature of that heterocycle dictates the overall pharmacological profile, directing the molecule toward specific targets like kinases, inflammatory enzymes, or CNS receptors.[6][13][15]

Conclusion and Future Outlook

The 3-cyano-5-phenylphenol scaffold and its broader family of cyanophenolic derivatives represent a highly versatile and privileged structure in modern drug discovery. The synthetic accessibility of these compounds, combined with their ability to interact with a wide array of biological targets, underscores their therapeutic potential. The research highlighted in this guide demonstrates significant progress in developing potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents from this chemical class.

Future efforts should focus on leveraging the established structure-activity relationships for more targeted drug design. The optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the promising in vitro and in vivo results into clinical candidates. As our understanding of the molecular basis of disease continues to grow, the rational design of novel cyanophenolic derivatives holds great promise for addressing unmet medical needs across multiple therapeutic areas.

References

  • El-Metwaly, N. M., & El-Gazzar, A. B. A. (2020). Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1 H -Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products. ResearchGate. [Link]

  • Abdelaziz, M., et al. (2025). Eco‐Friendly Synthesis, Molecular Docking, and Anti‐Inflammatory Activities of Novel 3‐Cyanoquinoline Derivatives via Microwave Irradiation. ChemistrySelect. [Link]

  • Zhang, F., et al. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. European Journal of Medicinal Chemistry. [Link]

  • Request PDF. (2025). Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. ResearchGate. [Link]

  • Lindsley, C. W., et al. (2011). (3-Cyano-5-fluorophenyl)biaryl negative allosteric modulators of mGlu(5): Discovery of a new tool compound with activity in the OSS mouse model of addiction. ACS Chemical Neuroscience. [Link]

  • Gomaa, A. M., et al. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molecules. [Link]

  • Mondal, S., & Ghorai, P. (2025). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules. [Link]

  • Cusan, C., et al. (2007). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Current Drug Discovery Technologies. [Link]

  • Lindsley, C. W., et al. (2011). (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction. ACS Chemical Neuroscience. [Link]

  • Wu, Q., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. [Link]

  • Taylor & Francis Online. (Date not available). Cyano groups – Knowledge and References. [Link]

  • Kim, D. H., et al. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry. [Link]

  • Shi, D., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs. [Link]

  • Khalaf, H. S., et al. (2025). Cyanopyridine‐based anticancer agents. ResearchGate. [Link]

  • Shi, D., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Semantic Scholar. [Link]

  • Rajan, R., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers. [Link]

  • Sanna, C., et al. (2011). Synthesis and in vitro antimicrobial activities of new (cyano-NNO-azoxy)pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. [Link]

  • Zhang, D., et al. (2022). Three new anti-inflammatory stilbenoids and a diphenyl ether derivative from Cajanus cajan. Fitoterapia. [Link]

  • Kariuki, B. M., et al. (2015). Polymorphic study and anti-inflammatory activity of a 3-cyano-2-pyridone based flexible model. New Journal of Chemistry. [Link]

  • BuyersGuideChem. (Date not available). 3-Cyano-5-phenylphenol | 939771-50-3. [Link]

  • Soujanya, C. H., & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. ResearchGate. [Link]

  • D'hooghe, M., et al. (2016). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules. [Link]

  • Ríos-Lombardía, N., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules. [Link]

  • El-Naggar, M., et al. (2026). Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors. Journal of Biomolecular Structure & Dynamics. [Link]

  • Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Russo, G. L., et al. (2001). Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Biochemical Pharmacology. [Link]

  • Aouf, N.-E., et al. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. ResearchGate. [Link]

  • Al-Obeidi, F. A., et al. (2025). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Molecules. [Link]

  • Rauhamäki, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]

  • ResearchGate. (Date not available). Structure-activity relationship (SAR) analysis of the 3-phenylcoumarin derivatives. [Link]

  • Bardaweel, S. K., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. [Link]

  • Iseki, M., et al. (2016). Preparation and antioxidant/pro-oxidant Activities of 3-monosubstituted 5-hydroxyoxindole Derivatives. Journal of Clinical Biochemistry and Nutrition. [Link]

  • Ionașcu, C., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. [Link]

  • BioWorld. (2026). Nanjing Anji Biotechnology synthesizes new OGDH inhibitors. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. [Link]

  • Wright, B. D., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]

  • Bal-Demirci, T., et al. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate. [Link]

  • Cowan, M. M. (1999). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. Clinical Microbiology Reviews. [Link]

  • Boyadzhieva, S. S., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants. [Link]

  • Stefanis, E., et al. (2018). Antioxidative, Antiproliferative and Antimicrobial Activities of Phenolic Compounds from Three Myrcia Species. Molecules. [Link]

  • Wang, M., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Chemical Neuroscience. [Link]

  • Chen, J., et al. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Future Medicinal Chemistry. [Link]

Sources

The Ascendant Therapeutic Landscape of N-Methylaminocarbonyl Phenyl Phenols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-methylaminocarbonyl phenyl phenol scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant therapeutic potential across a spectrum of debilitating diseases. Initially recognized for its critical role in the development of cholinesterase inhibitors for the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease, the versatility of this chemical motif is now being explored in oncology, inflammatory conditions, and beyond. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, navigating the synthesis, multifaceted mechanisms of action, structure-activity relationships (SAR), and the evolving therapeutic applications of this promising class of compounds. We will delve into detailed experimental protocols, critically analyze pharmacokinetic and toxicological profiles, and present a forward-looking perspective on the future of N-methylaminocarbonyl phenyl phenol-based therapeutics.

Introduction: A Scaffold of Growing Significance

The N-methylaminocarbonyl phenyl phenol moiety, characterized by a phenolic hydroxyl group and an N-methylcarbamate functional group attached to a phenyl ring, represents a cornerstone in the design of bioactive molecules. The electronic properties of the phenolic ring, coupled with the hydrogen bonding capabilities of the carbamate and hydroxyl groups, confer upon these molecules the ability to interact with a variety of biological targets with high affinity and specificity.

Historically, the therapeutic journey of this scaffold began with the development of compounds like rivastigmine, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] The success of rivastigmine in managing the cognitive symptoms of Alzheimer's disease has spurred further investigation into the broader therapeutic utility of this chemical class, leading to the discovery of novel activities and potential applications.[2][3]

Synthesis and Chemical Space Exploration

The synthesis of N-methylaminocarbonyl phenyl phenols is generally achieved through several reliable synthetic routes, allowing for extensive exploration of the chemical space through derivatization.

General Synthetic Strategies

A common and efficient method for the synthesis of N-methylaminocarbonyl phenyl phenols involves the reaction of a corresponding N-methylaminophenol with an appropriate chloroformate or by reacting a phenol with N-methylisocyanate. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the phenyl ring.

Synthesis cluster_route1 Route 1: From N-Methylaminophenol cluster_route2 Route 2: From Phenol N-Methylaminophenol N-Methylaminophenol Product1 N-Methylaminocarbonyl Phenyl Phenol N-Methylaminophenol->Product1 Base Chloroformate Chloroformate Chloroformate->Product1 Phenol Phenol Product2 N-Methylaminocarbonyl Phenyl Phenol Phenol->Product2 Catalyst N-Methylisocyanate N-Methylisocyanate N-Methylisocyanate->Product2

Detailed Experimental Protocol: Synthesis of a Rivastigmine Analog

This protocol describes the synthesis of a representative N-methylaminocarbonyl phenyl phenol, an analog of the Alzheimer's drug rivastigmine.

Step 1: Synthesis of 3-(1-(Dimethylamino)ethyl)phenol

  • To a solution of 3-hydroxyacetophenone (1.0 eq) in methanol, add dimethylamine (2.0 eq) and sodium cyanoborohydride (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield 3-(1-(dimethylamino)ethyl)phenol.

Step 2: Carbamoylation

  • To a solution of 3-(1-(dimethylamino)ethyl)phenol (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.5 eq) and N-ethyl-N-methylcarbamoyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-methylaminocarbonyl phenyl phenol derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Therapeutic Potential in Neurodegenerative Diseases

The most well-established therapeutic application of N-methylaminocarbonyl phenyl phenols is in the management of neurodegenerative diseases, primarily through the inhibition of cholinesterases.

Mechanism of Action: Cholinesterase Inhibition

In conditions like Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. N-methylaminocarbonyl phenyl phenols, such as rivastigmine, act as pseudo-irreversible inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] The carbamate moiety is transferred to a serine residue in the active site of the enzyme, rendering it inactive for a prolonged period. This leads to an increase in the synaptic levels of acetylcholine, thereby improving cholinergic neurotransmission and cognitive function.[1][3]

Cholinesterase_Inhibition Compound N-Methylaminocarbonyl Phenyl Phenol Cholinesterase AChE / BuChE Compound->Cholinesterase Binds to active site Inactive_Enzyme Carbamoylated (Inactive) Enzyme Cholinesterase->Inactive_Enzyme Carbamoylation Acetylcholine Acetylcholine Cholinesterase->Acetylcholine Hydrolyzes Inactive_Enzyme->Cholinesterase Slow Hydrolysis (Reactivation) Increased_ACh Increased Synaptic Acetylcholine Inactive_Enzyme->Increased_ACh Prevents Hydrolysis Cognitive_Improvement Improved Cognitive Function Increased_ACh->Cognitive_Improvement

Structure-Activity Relationship (SAR) for Cholinesterase Inhibition

Extensive SAR studies have been conducted on this class of compounds. Key findings include:

  • Carbamate Moiety: The N-methylcarbamate is crucial for inhibitory activity. Modifications to the alkyl groups on the nitrogen can influence potency and selectivity for AChE versus BuChE.

  • Phenolic Ring Substitution: The position and nature of substituents on the phenyl ring significantly impact binding affinity. Electron-donating groups can enhance activity.

  • Linker Region: The nature and length of the linker connecting the carbamate to other functionalities can modulate potency and pharmacokinetic properties.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Reference
Rivastigmine4.331.5[1]
Analog A10.255.8Fictional
Analog B2.115.3Fictional

Emerging Therapeutic Applications

Beyond neurodegenerative diseases, the N-methylaminocarbonyl phenyl phenol scaffold is showing promise in other therapeutic areas.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Several N-phenyl carbamates have been identified as potent FAAH inhibitors.[2][4][5]

CompoundFAAH IC50 (nM)Reference
URB5974.6[4]
JP8314[4]
WOBE491<0.001[5]

This emerging application suggests that N-methylaminocarbonyl phenyl phenols could be developed as novel therapeutics for pain, anxiety, and inflammatory disorders.

Anticancer Potential

Phenolic compounds, in general, have been investigated for their anticancer properties.[6][7][8][9][10] The proposed mechanisms of action are diverse and include induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[11] While research specifically on N-methylaminocarbonyl phenyl phenols in oncology is still in its early stages, the structural similarity to other phenolic anticancer agents suggests this is a promising avenue for future investigation. For instance, some phenolic compounds have shown inhibitory activity against various cancer cell lines with IC50 values in the micromolar range.[6][7][9]

Anti-inflammatory Properties

The anti-inflammatory potential of phenolic compounds is well-documented.[12][13][14][15][16] They can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and reduce the production of pro-inflammatory cytokines.[14] The N-methylaminocarbonyl phenyl phenol scaffold, by combining the properties of a phenol with a carbamate, may offer a dual mechanism of action, making it an attractive candidate for the development of novel anti-inflammatory drugs. Some phenolic extracts have demonstrated in vitro anti-inflammatory effects with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[15]

Pharmacokinetics, Metabolism, and Toxicology (ADME/T)

A thorough understanding of the ADME/T profile is critical for the successful development of any therapeutic agent.

Pharmacokinetics of Rivastigmine: A Case Study

Rivastigmine, the most studied compound in this class, exhibits favorable pharmacokinetic properties.[1][3][17][18][19]

  • Absorption: Rapidly and completely absorbed after oral administration, with a bioavailability of approximately 40% for a 3 mg dose.[1] Administration with food can delay absorption but increase overall exposure.[1]

  • Distribution: It readily crosses the blood-brain barrier.[17]

  • Metabolism: Primarily metabolized by cholinesterase-mediated hydrolysis to a decarbamylated metabolite.[17][18] Cytochrome P450 enzymes play a minimal role in its metabolism, reducing the potential for drug-drug interactions.[17]

  • Excretion: Metabolites are primarily eliminated via the kidneys.[1]

General Toxicological Considerations for Carbamates

The primary toxicological concern with carbamate compounds is their potential for cholinergic toxicity due to excessive acetylcholinesterase inhibition.[20][21][22] Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[20] However, the reversible nature of carbamate-mediated enzyme inhibition generally leads to a shorter duration of toxic effects compared to irreversible inhibitors like organophosphates.[20][21][22] Careful dose selection and monitoring are essential in the clinical application of these compounds.

Future Perspectives and Conclusion

The N-methylaminocarbonyl phenyl phenol scaffold has proven to be a remarkably versatile platform for drug discovery. While its role in the treatment of neurodegenerative diseases is well-established, the expanding body of evidence pointing towards its potential as FAAH inhibitors, anticancer agents, and anti-inflammatory drugs opens up exciting new therapeutic avenues.

Future research should focus on:

  • Target-Specific Optimization: Fine-tuning the structure to enhance potency and selectivity for novel targets such as FAAH and various kinases.

  • Elucidation of Novel Mechanisms: Investigating the precise molecular mechanisms underlying the anticancer and anti-inflammatory effects of this class of compounds.

  • Comprehensive ADME/T Profiling: Conducting detailed pharmacokinetic and toxicological studies on new analogs to ensure favorable drug-like properties and safety profiles.

References

  • Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central.
  • Gobbi, S., Rampa, A., Belluti, F., Bisi, A., Valenti, P., Palumbo, M., ... & Chicca, A. (2009). Chiral 3-(4,5-dihydrooxazol-2-yl)phenyl alkylcarbamates as novel FAAH inhibitors: Insight into FAAH enantioselectivity by molecular docking and interaction fields. PubMed.
  • Chicca, A., G. G. Schiess, A. Scherrer, U. Näscher, A. Rentsch, S. Vonlanthen, ... & J. Gertsch. (2014).
  • EBM Consult. (n.d.). Drug Monograph: Rivastigmine (Exelon). EBM Consult.
  • Clinician.com. (n.d.). Rivastigmine (Exelon)
  • Usiena air. (n.d.).
  • ResearchGate. (n.d.). Carbamate FAAH inhibitors.
  • accessdata.fda.gov. (2010, February 2).
  • Gottwald, M. D., & Rozanski, R. I. (2001). Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease. PubMed.
  • Wikipedia. (n.d.). Rivastigmine. Wikipedia.
  • National Center for Biotechnology Information. (n.d.).
  • Oren, O., & T. M. Nappe. (2023, May 1). Carbamate Toxicity.
  • MSD Veterinary Manual. (n.d.). Carbamate Toxicosis in Animals. MSD Veterinary Manual.
  • National Center for Biotechnology Information. (2022, October 23). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. PubMed Central.
  • PubChem. (n.d.).
  • osti.gov. (n.d.). Identification and evaluation of antioxidant, analgesic/anti-inflammatory activity of the most active ninhydrin-phenol adducts synthesized.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound.
  • National Center for Biotechnology Information. (2025, February 5). Mycochemistry, antioxidant, anticancer activity, and molecular docking of compounds of F12 of ethyl acetate extract of Astraeus asiaticus with BcL2 and Caspase 3. PubMed Central.
  • National Center for Biotechnology Information. (2023, April 21). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. PubMed Central.
  • PubMed. (2017, February 15). Molecular explorations of substituted 2-(4-phenylquinolin-2-yl) phenols as phosphoinositide 3-kinase inhibitors and anticancer agents.
  • Taylor & Francis. (n.d.). Carbamate poisoning – Knowledge and References.
  • National Center for Biotechnology Information. (n.d.). In Vitro Anti-Inflammatory Effects of Phenolic Compounds from Moraiolo Virgin Olive Oil (MVOO) in Brain Cells via Regulating the TLR4/NLRP3 Axis. PubMed Central.
  • ResearchGate. (n.d.). IC 50 values for the active anticancer plant extracts.
  • National Center for Biotechnology Information. (n.d.). Phenolic Compounds of Therapeutic Interest in Neuroprotection. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
  • MDPI. (2021, August 25). Overview of Beneficial Effects of (Poly)
  • Shokat Lab. (n.d.).
  • Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
  • Encyclopedia.pub. (2024, April 30).
  • Arkivoc. (n.d.).
  • Open Exploration Publishing. (2025, June 6). Phenolic compounds as anti-Alzheimer's disease agents.
  • Taylor & Francis. (n.d.). IC50 – Knowledge and References.
  • Biomedical Research and Therapy. (n.d.). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa.
  • Journal of Applied Pharmaceutical Science. (2016, May 28). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants.
  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • MDPI. (2023, January 14). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds.
  • National Center for Biotechnology Information. (2022, August 5). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PubMed Central.
  • Unich. (2025, April 25). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo.
  • MIT Open Access Articles. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][4][23]naphthyridin-2(1H)- one.

  • PubMed. (2007, November 1). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr.

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of 3,5-Disubstituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-disubstituted phenol scaffold represents a unique chemical space distinct from its ortho-substituted (2,6-) and para-substituted (4-) isomers. While 2,6-disubstituted phenols (e.g., Propofol) are renowned for steric shielding of the hydroxyl group leading to anesthetic properties, the 3,5-substitution pattern leaves the phenolic hydroxyl sterically accessible while modulating its electronic environment and lipophilicity.

This guide analyzes the SAR of this scaffold, focusing on its dual role as a membrane-disrupting antimicrobial and a "chameleonic" antioxidant/pro-oxidant . We explore the critical physicochemical parameters—pKa, bond dissociation enthalpy (BDE), and lipophilicity—that drive these activities.

The Physicochemical Core: 3,5-Substitution Mechanics

The biological activity of 3,5-disubstituted phenols is governed by the interplay between the exposed hydroxyl group and the meta-positioned substituents.

Electronic Modulation (Hammett Effects)

Unlike ortho- or para-substituents, groups at the 3 and 5 positions (meta) cannot engage in direct resonance with the phenoxide oxygen. Their influence is primarily inductive .

  • Electron Donating Groups (EDG) (e.g., -CH3, -tBu): Increase electron density in the ring primarily at the ortho/para positions relative to themselves, but destabilize the phenoxide anion relative to phenol, slightly increasing pKa (making it less acidic).

    • Example: 3,5-Dimethylphenol pKa ≈ 10.25 (Phenol ≈ 10.0).[1]

  • Electron Withdrawing Groups (EWG) (e.g., -Cl, -CF3): Stabilize the phenoxide through inductive withdrawal, decreasing pKa (making it more acidic).

    • Example: 3,5-Dichlorophenol pKa ≈ 8.2.

Steric Accessibility vs. Lipophilicity

The 3,5-pattern creates a "wing-like" geometry.

  • OH Accessibility: Unlike Propofol (2,6-diisopropylphenol), where the OH is buried, the OH in 3,5-di-tert-butylphenol is exposed. This allows for robust Hydrogen Bond Donating (HBD) capacity to solvent and receptors but also makes the molecule susceptible to rapid Phase II glucuronidation.

  • Membrane Insertion: Bulky hydrophobic groups at 3 and 5 (e.g., tert-butyl) create a high LogP wedge, facilitating deep insertion into the phospholipid bilayer, which is critical for antimicrobial action.

Quantitative Data Summary
CompoundSubstituents (3,5)LogP (Calc)pKa (Exp)Primary ActivityMechanism
Phenol -H, -H1.59.95Toxic/CausticProtein denaturation
3,5-Dimethylphenol -CH3, -CH32.410.25DisinfectantMembrane perturbation
3,5-Di-tert-butylphenol -tBu, -tBu4.9~10.3Antifungal/BiofilmROS generation / Membrane lysis
3,5-Dichlorophenol -Cl, -Cl3.68.18Herbicide intermed.Uncoupling ox-phos
Resveratrol (Analog)(3,5-OH, styryl)3.1MultipleAntioxidantRadical scavenging

Therapeutic Area 1: Antimicrobial & Anti-Biofilm Activity[2][3][4][5][6][7]

The most potent application of lipophilic 3,5-disubstituted phenols (specifically 3,5-di-tert-butylphenol , or 3,5-DTBP) is in combating drug-resistant fungi and bacteria.

Mechanism of Action: The "Membrane-ROS" Loop

Research indicates a two-pronged mechanism distinct from standard antibiotics:

  • Membrane Physical Disruption: The lipophilic wings (3,5-tBu) anchor the molecule into the fungal cell membrane (ergosterol-rich), causing non-specific permeabilization.

  • ROS Accumulation: Once intracellular, the phenol interferes with mitochondrial respiration, leading to a fatal accumulation of Reactive Oxygen Species (ROS).

Diagram: Antimicrobial Mechanism of 3,5-DTBP

AntimicrobialMechanism Substrate 3,5-Di-tert-butylphenol (Exogenous) Mitochondria Mitochondrial Targeting Substrate->Mitochondria Intracellular Transport Biofilm Biofilm Matrix Substrate->Biofilm Penetration Membrane Fungal Cell Membrane (Ergosterol Rich) Permeability Increased Membrane Permeability (Leakage of cytoplasmic content) Membrane->Permeability Disruption of Lipid Packing Death Cell Death / Biofilm Dispersion Permeability->Death Lysis ROS ROS Accumulation (Superoxide/H2O2) Mitochondria->ROS Uncoupling/ETC Inhibition ROS->Death Oxidative Damage Biofilm->Membrane Insertion via Lipophilic Wings

Caption: Dual-action mechanism of 3,5-di-tert-butylphenol targeting membrane integrity and inducing oxidative stress in fungal pathogens.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Standardized for 3,5-DTBP against Candida albicans.

  • Preparation: Dissolve 3,5-DTBP in DMSO to create a 100 mg/mL stock.

  • Dilution: Serial dilute in RPMI 1640 medium (buffered with MOPS) to range from 0.5 to 256 µg/mL.

  • Inoculum: Adjust C. albicans suspension to

    
     to 
    
    
    
    cells/mL.
  • Incubation: Add 100 µL inoculum to 100 µL drug dilution in 96-well plates. Incubate at 35°C for 24–48 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (optically clear).

    • Validation: Use Fluconazole as a positive control.

    • Expected Result: MIC for 3,5-DTBP is typically 16–64 µg/mL depending on the strain.

Therapeutic Area 2: Antioxidant vs. Pro-oxidant (The Chameleon Effect)

3,5-Disubstituted phenols act as "chameleons." In healthy tissue, they scavenge radicals. In tumor cells with high oxidative stress, they can become pro-oxidant cytotoxins.

The Radical Scavenging Logic

The antioxidant efficiency depends on the stability of the resulting phenoxy radical.

  • Steric Hindrance (Good): Bulky 3,5-groups (tert-butyl) prevent radical-radical coupling (dimerization), extending the lifetime of the phenoxy radical and allowing it to trap a second radical species.

  • Electronic Effect: EDGs at 3,5 increase the electron density of the aromatic ring, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond, facilitating Hydrogen Atom Transfer (HAT) to lipid peroxyl radicals.

The Quinone Methide Trap (Pro-oxidant)

Unlike 2,6-substituted phenols, 3,5-substituted phenols cannot easily form stable quinones directly. However, if a substituent at the para position (C4) is present (common in derivatives), they form Quinone Methides , which are highly reactive electrophiles capable of alkylating DNA.

  • Note: Even without a 4-substituent, the 3,5-DTBP radical can undergo disproportionation or react with superoxide to generate cytotoxic species in high-ROS environments (like tumors).

Synthesis of 3,5-Disubstituted Phenols

Accessing the 3,5-pattern requires specific strategies to avoid the thermodynamically favored ortho/para substitution of standard electrophilic aromatic substitution.

Method A: One-Pot Robinson Annulation (Acyclic Precursors)

This is the modern, scalable approach for generating diverse 3,5-patterns.

  • Reagents:

    
    -unsaturated ketone + 
    
    
    
    -fluoro-
    
    
    -ketoester.[2]
  • Conditions: Base-mediated Michael addition

    
     Aldol condensation 
    
    
    
    Dehydrofluorination/Aromatization.
  • Yield: High regiospecificity for 3,5-substitution.

Method B: Semisynthesis from 3,5-Dihydroxybenzoic Acid

Ideal for generating 3,5-dialkyl phenols if the alkyl groups are identical.

Workflow Diagram: Synthesis Route

Synthesis Start 3,5-Dihydroxybenzoic Acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 3,5-dihydroxybenzoate Step1->Inter1 Step2 O-Alkylation (R-X, K2CO3) Inter1->Step2 Inter2 3,5-Dialkoxybenzoate Step2->Inter2 Step3 Hydrolysis & Decarboxylation Inter2->Step3 End 3,5-Dialkoxyphenol (Precursor) Step3->End

Caption: Synthetic pathway from commercially available benzoic acid derivatives.

The "Propofol Gap": Why 3,5-substitution fails Anesthesia

It is crucial to distinguish 3,5-di-tert-butylphenol from 2,6-diisopropylphenol (Propofol).

  • Propofol (2,6): The ortho-isopropyl groups create a "hydrophobic pocket" that perfectly shields the OH. This allows the molecule to partition into the specific GABA-A receptor transmembrane domain without getting "stuck" in water via H-bonding.

  • 3,5-DTBP: The OH is fully exposed.

    • Result: Stronger H-bonding with water (higher desolvation penalty).

    • Result: Mismatch with the GABA-A hydrophobic binding pocket.

    • Outcome: 3,5-DTBP is not a clinical anesthetic; it is an antimicrobial and toxicological agent.

References

  • Antifungal Activity of 3,5-DTBP: Viszwapriya, D., et al. "Anti-biofilm mechanisms of 3,5-di-tert-butylphenol against clinically relevant fungal pathogens."[3][4][5] Biofouling 32.9 (2016): 1131-1142.

  • Synthesis of 3,5-Disubstituted Phenols: Dunn, A. L., et al.[6] "A Synthesis of 3,5-Disubstituted Phenols." Organic Process Research & Development 14.2 (2010): 411-416.

  • Antioxidant Mechanisms (HAT vs SET): Leopoldini, M., et al. "Iron-mediated oxidative degradation of phenols: A computational study." Journal of Chemical Theory and Computation 7.12 (2011): 4218-4230.

  • Toxicity and Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 70825, 3,5-Di-tert-butylphenol."

Sources

Methodological & Application

Application Note: Protocols for Determining the Solubility of 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol in Dimethyl Sulfoxide (DMSO) and Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its journey through the drug discovery and development pipeline. Poor solubility can lead to the generation of unreliable data in biological assays, hinder formulation efforts, and result in poor bioavailability, ultimately causing promising candidates to fail.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to empirically determine the solubility of a novel compound, using 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol as a representative example. We present detailed, self-validating protocols for measuring solubility in both the common stock solvent, Dimethyl Sulfoxide (DMSO), and in a biologically relevant aqueous buffer. The distinction between, and the application of, kinetic and thermodynamic solubility measurements are thoroughly explained to guide appropriate assay selection based on the stage of research.[1][3]

Introduction: The Foundational Importance of Solubility

In the realm of drug discovery, a compound's therapeutic potential can only be realized if it can be reliably tested and delivered to its biological target. Solubility, defined as the maximum amount of a substance that can be dissolved in a solvent at equilibrium, is a gatekeeper for this process.[2] For in vitro high-throughput screening (HTS), compounds are typically stored at high concentrations in DMSO.[4][5] Upon dilution into aqueous assay buffers, a compound with low aqueous solubility may precipitate, leading to inaccurate measurements of its biological activity. For in vivo applications, poor aqueous solubility is a primary contributor to low and variable oral absorption, posing a significant challenge for preclinical and clinical development.[2]

Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a strategic imperative. This guide provides the foundational principles and step-by-step protocols to empower researchers to generate robust and reliable solubility data for novel chemical entities like 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol.

Scientific Rationale: Kinetic vs. Thermodynamic Solubility

Understanding the two primary types of solubility measurements is crucial for interpreting data correctly and applying it to the appropriate stage of drug development.

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer and allowed to equilibrate for a short period (e.g., 1-2 hours).[1][6] It is a measure of a compound's tendency to precipitate from a supersaturated solution, which is often formed during the dilution process.[7] Because it is rapid and mimics the process used in most HTS assays, kinetic solubility is invaluable during the early discovery phases for rank-ordering compounds and identifying potential liabilities.[1][3]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 24 hours or more) until the rates of dissolution and precipitation are equal.[1][7] This value is independent of the initial solid-state form (if sufficient time is allowed for conversion to the most stable form) and is the gold standard for lead optimization, formulation development, and biopharmaceutical classification (BCS).[3][8]

The choice between these assays is a strategic one: kinetic assays provide a rapid, high-throughput assessment of precipitation risk in screening campaigns, while thermodynamic assays deliver the definitive solubility value required for later-stage development decisions.

Protocol I: Determining Maximum Solubility in DMSO

The objective of this protocol is to determine the maximum concentration at which 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol can be dissolved in DMSO to create a stable, clear stock solution for long-term storage and subsequent experiments. This is fundamentally a thermodynamic solubility measurement in an organic solvent.[5]

Experimental Workflow: DMSO Solubility Determination

cluster_prep Preparation cluster_dissolution Dissolution & Saturation cluster_equil Equilibration & Separation cluster_quant Quantification A Weigh ~10 mg of Compound into a 2 mL tube B Add 100 µL of anhydrous DMSO A->B C Vortex vigorously for 2-3 minutes B->C D Observe Solution C->D E Add more compound in small, weighed increments D->E Compound fully dissolves F Incubate at RT for 24 hours with mixing D->F Precipitate is visible E->C G Centrifuge at >14,000 rpm for 10 minutes F->G H Pellet of undissolved solid G->H I Saturated Supernatant G->I J Collect known volume of supernatant I->J K Dilute serially with fresh DMSO J->K L Analyze via HPLC-UV or LC-MS against a calibration curve K->L M Calculate Maximum Solubility (mM or mg/mL) L->M

Caption: Workflow for determining the thermodynamic solubility of a compound in DMSO.

Step-by-Step Methodology
  • Preparation of a Supersaturated Solution: a. Accurately weigh approximately 10 mg of 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol into a 2 mL microcentrifuge tube. b. Add 100 µL of anhydrous DMSO. c. Vortex the mixture vigorously for 2-3 minutes. The goal is to create a supersaturated slurry. If all the compound dissolves, add small, pre-weighed increments of the solid compound, vortexing after each addition, until a solid precipitate persists.[5]

  • Equilibration: a. Incubate the tube on a rotator or shaker at room temperature (25°C) for 24 hours. This extended incubation is critical to ensure the system reaches thermodynamic equilibrium.[5]

  • Separation of Undissolved Solid: a. Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to form a tight pellet of the excess, undissolved compound.[5]

  • Quantification: a. Carefully withdraw a known volume (e.g., 20 µL) of the clear supernatant without disturbing the pellet. b. Prepare a series of dilutions of the supernatant in fresh DMSO. c. Prepare a standard calibration curve using a known concentration stock solution of the compound. d. Analyze the diluted samples and standards by a suitable analytical method (e.g., HPLC-UV or LC-MS). e. Calculate the concentration of the original supernatant based on the calibration curve. This value represents the maximum solubility in DMSO.

Data Summary Table
ParameterObservation / Value
Initial Mass of Compounde.g., 15.2 mg
Volume of DMSO Addede.g., 100 µL
Visual State after 24hSuspension with visible solid
Supernatant ConcentrationResult from analysis (e.g., 150 mM)
Maximum DMSO Solubility Reported as mM or mg/mL

Protocol II: Determining Aqueous Solubility

This section details the protocols for measuring both kinetic and thermodynamic solubility in a biologically relevant buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

Comparative Workflow: Kinetic vs. Thermodynamic Aqueous Solubility

Figure 2. Comparative workflow for kinetic and thermodynamic aqueous solubility assays. cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay cluster_common Common Downstream Processing A1 Start with high-concentration stock in DMSO (e.g., 20 mM) B1 Add small volume of stock to aqueous buffer (e.g., PBS pH 7.4) (Final DMSO < 1%) A1->B1 C1 Shake at RT for 2 hours B1->C1 D Separate solid via filtration or high-speed centrifugation C1->D A2 Start with excess solid compound B2 Add aqueous buffer (e.g., PBS pH 7.4) to create a slurry A2->B2 C2 Shake at RT for 24 hours B2->C2 C2->D E Collect aqueous supernatant D->E F Quantify concentration via LC-MS or UV-Vis E->F G Calculate Solubility (µM or µg/mL) F->G

Caption: Comparative workflow for kinetic and thermodynamic aqueous solubility assays.

Kinetic Aqueous Solubility Protocol
  • Preparation: a. Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM), ensuring it is fully dissolved. b. Aliquot the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well plate or into microcentrifuge tubes.

  • Incubation: a. Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., 2 µL of 20 mM stock into 198 µL of buffer to get a target concentration of 200 µM with 1% DMSO). b. Seal the plate/tubes and shake at room temperature for 2 hours.[1]

  • Separation and Quantification: a. Separate any precipitate that has formed. This is commonly done using a 96-well filter plate or by centrifuging the tubes and collecting the supernatant. b. Quantify the concentration of the compound in the filtrate/supernatant using LC-MS/MS or another sensitive analytical technique against a calibration curve prepared in a matching buffer/DMSO composition.[6]

Thermodynamic (Shake-Flask) Aqueous Solubility Protocol
  • Preparation: a. Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment. b. Add a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Equilibration: a. Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours.[1] b. Self-Validation Step: To confirm equilibrium has been reached, it is best practice to take samples at multiple time points (e.g., 24h and 48h). The solubility value should be constant.[7]

  • Separation and Quantification: a. Allow the suspension to settle, or centrifuge it to pellet the excess solid. b. Carefully withdraw an aliquot of the clear supernatant. It may be prudent to filter this aliquot through a 0.22 µm filter to remove any fine particulates. c. Quantify the concentration of the compound in the supernatant as described in the kinetic protocol.

Data Summary Table
ParameterKinetic SolubilityThermodynamic Solubility
Starting Material20 mM DMSO StockSolid Compound
Incubation Time2 hours24 hours
Aqueous Solubility (µM) Result from analysisResult from analysis
Aqueous Solubility (µg/mL) Calculated valueCalculated value

Interpretation and Conclusion

The successful determination of a compound's solubility in DMSO and aqueous buffer provides critical insights for its progression.

  • High DMSO Solubility (>50 mM): Indicates that preparing concentrated stock solutions for screening and other in vitro work will be straightforward.

  • Aqueous Solubility Results: The relationship between kinetic and thermodynamic solubility is informative. A significantly higher kinetic solubility value suggests the compound can form stable supersaturated solutions, which might be advantageous for oral absorption but also flags a risk of precipitation over time. A low thermodynamic solubility (<10 µM) is a red flag for potential bioavailability issues and may necessitate formulation strategies like pH manipulation or the use of co-solvents to improve it.[2][9]

By employing these robust and well-rationalized protocols, researchers can generate high-quality, reliable solubility data for 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol and other novel compounds. This data is essential for making informed decisions, de-risking projects at an early stage, and ultimately increasing the probability of success in the complex process of drug development.

References

  • Murdande, S. et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • METTLER TOLEDO. Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

Sources

Application Note: Advanced Formulation Strategies for Hydrophobic Biphenyl Amide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The biphenyl amide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly tyrosine kinase inhibitors (TKIs) used in oncology.[1][2] While effective, these molecules are frequently characterized by high hydrophobicity, leading to poor aqueous solubility. This intrinsic property poses a significant challenge for oral drug delivery, often resulting in low and variable bioavailability, which can compromise therapeutic efficacy.[3][4]

This application note provides a comprehensive, science-driven guide for researchers, scientists, and drug development professionals on formulating these challenging compounds. Moving beyond a simple recitation of techniques, this guide explains the causal relationships behind formulation choices, offering a systematic, data-driven framework for developing stable and bioavailable dosage forms. We will explore three primary enabling technologies: Lipid-Based Drug Delivery Systems (LBDDS), Amorphous Solid Dispersions (ASDs), and Nanosuspensions.

Part 1: The Foundation – Rigorous Pre-Formulation Assessment

A successful formulation strategy is not chosen; it is dictated by the physicochemical properties of the Active Pharmaceutical Ingredient (API).[5][6] A thorough pre-formulation assessment is the most critical phase, providing the data necessary to select the most promising development pathway and mitigate late-stage failures.[7][8]

Core Physicochemical Characterization:

The initial step involves a detailed characterization of the biphenyl amide inhibitor.[] These studies are essential to understand the specific hurdles that the formulation must overcome.

  • Solubility Profiling: Determine the API's solubility in a range of media, including aqueous buffers at various physiological pH levels (e.g., 1.2, 4.5, 6.8), organic solvents, and lipidic excipients (oils, surfactants).[7] This data is fundamental to classifying the drug via the Biopharmaceutics Classification System (BCS) and identifying potential formulation pathways.[4]

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): To determine the melting point (Tm) and glass transition temperature (Tg). A low melting point may favor lipid-based or hot-melt extrusion approaches.[10]

    • Powder X-Ray Diffraction (PXRD): To confirm the crystalline nature of the API. The absence of sharp peaks indicates an amorphous solid.[10][11]

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the API, which is crucial for heat-dependent processes like hot-melt extrusion.[12]

  • LogP / LogD Determination: Quantifies the lipophilicity of the compound. Biphenyl amides typically have high LogP values, making them candidates for lipid-based formulations.[13]

  • Particle Size and Morphology: Techniques like laser diffraction and scanning electron microscopy (SEM) help characterize the raw API, which influences dissolution rates.[10][14]

Parameter Typical Finding for Biphenyl Amides Formulation Implication
Aqueous Solubility Very Low (<10 µg/mL), often pH-independentBCS Class II or IV; enabling technologies are required.[4]
LogP High (> 3)Indicates high lipophilicity; suitable for lipid-based systems.[15]
Melting Point (Tm) Variable, often > 150°CHigh Tm can be challenging for hot-melt extrusion.[16]
Crystallinity Highly CrystallineHigh lattice energy must be overcome to achieve dissolution.
Thermal Stability Generally GoodOften suitable for processes involving heat, but must be confirmed by TGA.

Table 1: Typical Physicochemical Profile of Hydrophobic Biphenyl Amide Inhibitors and Key Formulation Implications.

Part 2: Strategic Formulation Pathways

The data from the pre-formulation assessment guides the selection of an appropriate formulation strategy. The following decision tree illustrates a logical approach to pathway selection.

G start Pre-Formulation Data (Solubility, Tm, LogP, Dose) lipid_sol High Solubility in Lipids? LogP > 3 start->lipid_sol thermal_stable Thermally Stable? Tm Manageable? lipid_sol->thermal_stable No lbdss Lipid-Based Systems (LBDDS) (SEDDS/SMEDDS) lipid_sol->lbdss Yes solvent_sol Soluble in Organic Solvents? thermal_stable->solvent_sol No asd Amorphous Solid Dispersions (ASDs) thermal_stable->asd Yes nano Nanosuspensions solvent_sol->nano Yes/No (Solvent not required for media milling)

Caption: Formulation strategy decision tree.

Lipid-Based Drug Delivery Systems (LBDDS)

Mechanism of Action: LBDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, designed to solubilize the drug in the dosage form and facilitate its dispersion and absorption in the gastrointestinal tract.[15][17] Upon gentle agitation in aqueous media (i.e., GI fluids), they spontaneously form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state with a large interfacial area for absorption.[18][19] This approach effectively bypasses the dissolution step, which is often the rate-limiting factor for hydrophobic drugs.[20]

When to Choose LBDDS:

  • The API shows good solubility (>20 mg/mL) in lipid excipients.

  • The API has a high LogP value.

  • The intended dose can be accommodated in a reasonably sized capsule.

Types of LBDDS: The Lipid Formulation Classification System (LFCS) categorizes these systems. Type IIIA (SEDDS) and IIIB (SMEDDS) are most common for enhancing bioavailability.[15]

System Type Composition Dispersion Product Particle Size
Type I Oils onlyPoor dispersionN/A
Type II Oils + Water-insoluble SurfactantsCoarse emulsion>250 nm
Type IIIA (SEDDS) Oils + Water-soluble Surfactants ± Co-solventsFine emulsion25-200 nm
Type IIIB (SMEDDS) Oils + Water-soluble Surfactants + Co-solventsMicroemulsion<50 nm

Table 2: Comparison of Common Lipid-Based Formulation Types.

Protocol 1: Development and Characterization of a SEDDS Formulation

  • Excipient Screening: a. Determine the saturation solubility of the biphenyl amide inhibitor in a panel of oils (e.g., Capryol™ 90, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).[21] b. Select excipients that demonstrate the highest solubilizing capacity for the API.

  • Ternary Phase Diagram Construction: a. Prepare a series of blank formulations by mixing the chosen oil, surfactant, and co-solvent at various ratios. b. For each ratio, titrate with water and visually observe the point of emulsification and the clarity of the resulting emulsion. c. Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Drug Loading and Optimization: a. Select formulations from the robust self-emulsifying region of the phase diagram. b. Incorporate the API at the target concentration. Gently heat (e.g., to 40°C) if necessary to aid dissolution. c. Verify that the drug remains dissolved upon cooling and does not precipitate.

  • Characterization: a. Emulsification Performance: Dilute 1 mL of the SEDDS formulation in 250 mL of water with gentle stirring. Measure the time to emulsify and visually assess the resulting dispersion. b. Droplet Size Analysis: Use Dynamic Light Scattering (DLS) to measure the mean droplet size and polydispersity index (PDI) of the emulsion formed upon dilution. c. Thermodynamic Stability: Subject the formulation to centrifugation (e.g., 3,500 rpm for 30 min) and multiple freeze-thaw cycles (e.g., -20°C to 25°C) to check for phase separation or drug precipitation.

Amorphous Solid Dispersions (ASDs)

Mechanism of Action: ASDs convert the crystalline API into its higher-energy, more soluble amorphous form and stabilize it within a polymer matrix.[11][22] This amorphous state lacks the strong crystal lattice energy that must be overcome for dissolution, leading to a significant increase in apparent solubility and dissolution rate.[23] The polymer serves to inhibit recrystallization by increasing the glass transition temperature (Tg) and through specific drug-polymer interactions.[24]

When to Choose ASDs:

  • The API is thermally stable enough for the manufacturing process (especially HME).

  • Lipid solubility is poor, but solubility in volatile organic solvents is adequate (for spray drying).

  • The API has a high melting point, making LBDDS less feasible.

Manufacturing Methods: The two most common industrial methods for producing ASDs are Hot-Melt Extrusion (HME) and Spray Drying (SD).[25][26]

Method Process Description Advantages Disadvantages
Hot-Melt Extrusion (HME) API and polymer are mixed and melted in an extruder, then cooled and milled.[16]Solvent-free, continuous process, smaller equipment footprint.[25]Requires thermal stability of the API; not suitable for heat-sensitive drugs.[16]
Spray Drying (SD) API and polymer are dissolved in a common solvent, which is then rapidly evaporated.[12]Suitable for heat-sensitive drugs; applicable to a broader range of polymers.[25]Requires use of organic solvents; larger equipment footprint; final product may have poor flow properties.[16]

Table 3: Comparison of HME and Spray Drying for ASD Manufacturing.

G cluster_0 Crystalline State (Low Energy) cluster_1 Amorphous Solid Dispersion (High Energy) Crystals API Crystals (Ordered Lattice) Energy_C High Lattice Energy = Low Solubility Process HME or Spray Drying Crystals->Process Amorphous Amorphous API (Disordered) Polymer Polymer Matrix Amorphous->Polymer Dispersed within Energy_A No Lattice Energy = High Apparent Solubility Process->Amorphous

Caption: Concept of Amorphous Solid Dispersion.

Protocol 2: Preparation of an ASD via Spray Drying

  • Polymer and Solvent Selection: a. Select a suitable polymer (e.g., HPMC-AS, PVP/VA, Soluplus®) based on drug-polymer miscibility and desired release profile. b. Identify a common volatile solvent (e.g., acetone, methanol, dichloromethane) that dissolves both the API and the polymer at the desired ratio.

  • Feed Solution Preparation: a. Dissolve the polymer completely in the selected solvent. b. Slowly add the biphenyl amide inhibitor to the polymer solution while stirring until a clear solution is obtained. c. The typical solid content is between 2-10% (w/v).

  • Spray Drying Process: a. Set the spray dryer parameters: inlet temperature, atomization gas flow, and feed pump rate. These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the API. b. Pump the feed solution into the spray dryer. The solvent rapidly evaporates upon contact with the hot gas, forming solid particles of the API dispersed in the polymer. c. Collect the resulting powder from the cyclone.

  • Post-Processing and Characterization: a. Dry the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent. b. Confirm Amorphous State: Analyze the powder using PXRD. The absence of sharp crystalline peaks and the presence of a broad "halo" confirms an amorphous product.[10] c. Assess Homogeneity: Use DSC to detect a single Tg, which indicates a homogenous, single-phase dispersion. Multiple Tgs suggest phase separation.[10][27]

Nanosuspensions

Mechanism of Action: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[28] The primary mechanism for solubility enhancement is the dramatic increase in the surface area-to-volume ratio of the drug particles, which leads to a faster dissolution rate as described by the Noyes-Whitney equation.[29][30]

When to Choose Nanosuspensions:

  • The API is poorly soluble in both aqueous and lipid/solvent media (a "brick dust" compound).[31]

  • The API has a very high melting point, making HME impractical.

  • A high drug loading is required.

Manufacturing Methods:

  • Top-Down (Media Milling): High-energy milling of coarse drug powder in a stabilizer solution to fracture crystals into nanoparticles.[31]

  • Bottom-Up (Precipitation): Dissolving the drug in a solvent and then introducing it into an anti-solvent where it precipitates out as nanoparticles.[32]

Protocol 3: Preparation of a Nanosuspension via Wet Media Milling

  • Feasibility and Stabilizer Screening: a. Prepare a coarse aqueous suspension of the API. b. Screen various stabilizers (e.g., Poloxamer 188, Vitamin E TPGS, lecithin) to identify agents that effectively wet the drug powder and prevent aggregation.

  • Milling Process: a. Prepare a slurry of the API in an aqueous solution of the selected stabilizer(s). b. Introduce the slurry and high-density milling media (e.g., yttrium-stabilized zirconium oxide beads) into the milling chamber of a planetary mill or a specialized media mill. c. Mill the suspension at high speed for a defined period (e.g., 2-24 hours). The process parameters (milling time, speed, bead size) must be optimized.

  • Characterization: a. Particle Size and Zeta Potential: Measure the particle size distribution (e.g., D90 < 500 nm) using DLS or laser diffraction. Measure the zeta potential to assess the stability of the colloid; a value of |±30 mV| is generally desired to ensure stability via electrostatic repulsion. b. Solid-State Analysis: Use PXRD and DSC to confirm that the API has remained in its crystalline state and has not undergone amorphization during the high-energy milling process. c. Dissolution Rate: Perform dissolution testing to compare the release rate of the nanosuspension to the un-milled API.

Part 3: Critical Characterization and Performance Testing

Developing an enabling formulation is only half the battle. Rigorous characterization is essential to ensure quality, stability, and predictable in vivo performance.[10]

Technique Purpose Applies To
PXRD Confirms amorphous nature or crystallinity.[11][27]ASD, Nanosuspension
DSC/mDSC Measures Tg to assess miscibility and stability of ASDs.[10]ASD
DLS / Laser Diffraction Measures particle/droplet size and distribution.LBDDS, Nanosuspension
Zeta Potential Assesses colloidal stability of nanosuspensions.[28]Nanosuspension
In Vitro Dissolution Measures drug release rate under biorelevant conditions.[33]All Formulations
Stability Testing Assesses physical and chemical stability under accelerated conditions (e.g., 40°C/75% RH).All Formulations

Table 4: Key Analytical Techniques for Formulation Characterization.

Protocol 4: Comparative In Vitro Dissolution Testing

This protocol is crucial for demonstrating the performance advantage of the developed formulation over the unformulated API.

  • Media Preparation: Prepare biorelevant dissolution media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF), to better mimic conditions in the human gut. Standard compendial media (e.g., pH 6.8 buffer with surfactant) can also be used.[33]

  • Apparatus Setup: Use a USP Apparatus II (Paddle) set to a standard temperature (37°C ± 0.5°C) and rotation speed (e.g., 75 RPM).[34][35]

  • Test Execution: a. Introduce a quantity of the formulation (e.g., ASD powder, SEDDS-filled capsule, nanosuspension) equivalent to the target dose into the dissolution vessels. b. In parallel, test an equivalent dose of the unformulated, crystalline API as a control. c. At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw samples from the dissolution medium. Immediately filter the samples through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

  • Sample Analysis: Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, typically HPLC-UV.

  • Data Interpretation: Plot the percentage of drug dissolved versus time for both the formulated and unformulated API. A successful enabling formulation will demonstrate a significantly faster dissolution rate and/or a higher extent of dissolution (supersaturation) compared to the control.[36]

Conclusion

Formulating hydrophobic biphenyl amide inhibitors is a complex but manageable challenge that relies on a systematic, data-driven approach. The journey from a "brick dust" API to a bioavailable drug product begins with a robust pre-formulation assessment, which illuminates the path toward the most viable enabling technology. Whether through the solubilizing power of LBDDS, the energetic advantage of ASDs, or the high surface area of nanosuspensions, a tailored strategy can be developed. Each pathway requires meticulous optimization and rigorous analytical characterization to ensure the final formulation is stable, effective, and ready to advance toward clinical evaluation.

References

  • Molecular Pharmaceutics. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ACS Publications. Available at: [Link]

  • Journal of Advanced Pharmacy Education and Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available at: [Link]

  • Pharmaceutical Technology. (2012). Bioavailability Enhancement: When to Use Hot-Melt Extrusion versus Spray Drying. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Available at: [Link]

  • AbbVie Contract Manufacturing. (n.d.). Operational advantages of using hot melt extrusion to create amorphous solid dispersions. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • ISRN Pharmaceutics. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Comparative Assessment of Spray Drying and Hot Melt Extrusion as Manufacturing Processes for Amorphous Solid Dispersions. Available at: [Link]

  • American Pharmaceutical Review. (2019). Comparative Assessment of Spray Drying and Hot Melt Extrusion as Manufacturing Processes for Amorphous Solid Dispersions. Available at: [Link]

  • PubMed. (n.d.). Role of excipients in successful development of self-emulsifying/microemulsifying drug delivery system (SEDDS/SMEDDS). Available at: [Link]

  • PubMed. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Available at: [Link]

  • Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Available at: [Link]

  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Available at: [Link]

  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Available at: [Link]

  • American Pharmaceutical Review. (2020). Lipid-Based Formulations for Early-Stage Clinical Trials. Available at: [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Solubility enhancement – A challenge for hydrophobic drugs. Available at: [Link]

  • ResearchGate. (2021). (PDF) Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Available at: [Link]

  • Pharmaceutical Online. (n.d.). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Available at: [Link]

  • Journal of IMAB. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION. Available at: [Link]

  • ResearchGate. (2015). Nanosuspensions: The solution to deliver hydrophobic drugs. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Available at: [Link]

  • International Journal of Pharmacy and Technology. (2015). Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Effects of excipients on the interactions of self-emulsifying drug delivery systems with human blood plasma and plasma membranes. Available at: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Nanosuspension as Oral Drug Delivery System: A Review. Available at: [Link]

  • Unbound Medicine. (n.d.). Role of excipients in successful development of self-emulsifying/microemulsifying drug delivery system (SEDDS/SMEDDS). Available at: [Link]_

  • ResearchGate. (2017). (PDF) Lipid Based Formulations of Biopharmaceutics Classification System (BCS) Class II Drugs: Strategy, Formulations, Methods and Saturation. Available at: [Link]

  • ResearchGate. (n.d.). Features of nanosuspensions in oral drug delivery. Available at: [Link]

  • Nature. (2024). A dataset of formulation compositions for self-emulsifying drug delivery systems. Available at: [Link]

  • Purdue e-Pubs. (2015). ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Review and analysis of FDA approved drugs using lipid-based formulations. Available at: [Link]

  • YouTube. (2024). Kinetisol Amorphous Solid Dispersions | AustinPx. Available at: [Link]

  • KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. Available at: [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2015). An Overview on Preformulation Studies. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Preprints.org. (2024). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Available at: [Link]

  • American Pharmaceutical Review. (2012). Enabling Formulation Approaches for Poorly Soluble Compounds in Early Development. Available at: [Link]

  • FDA. (2024). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES. Available at: [Link]

  • Raytor. (2024). Best Practices for Regulatory Compliance in Dissolution Testing. Available at: [Link]

  • MDPI. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • SlideShare. (n.d.). In vitro dissolution testing methods | PDF. Available at: [Link]

  • Springer. (n.d.). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of nitrile group during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Support | Topic: Chemoselectivity & Hydrolysis Prevention

Welcome to the technical support center for nitrile chemistry. You are likely here because your cyano group (


), which was supposed to remain inert, has inadvertently hydrolyzed into a primary amide (

) or a carboxylic acid (

).

This guide treats your synthetic route as a "system" and provides troubleshooting steps to isolate the failure point (the hydrolysis event) and patch it with specific chemoselective protocols.

Part 1: The Triage Desk (Root Cause Analysis)

Before applying a fix, you must understand how the breach occurred. Nitriles are generally robust, but they fail under two specific stress tests: Acidic Activation and Nucleophilic Overload .

The Mechanics of Failure

The nitrile carbon is electrophilic.[1] Hydrolysis is not a random event; it is a catalyzed breakdown.

NitrileHydrolysis cluster_Acid Path A: Acid Catalyzed (The Pinner Risk) cluster_Base Path B: Base Catalyzed (Saponification Risk) Nitrile Nitrile (R-CN) H_plus H+ Activation (Protonation of N) Nitrile->H_plus Strong Acid OH_minus OH- Attack (Direct Nucleophile) Nitrile->OH_minus Strong Base (LiOH/NaOH) Water_Attack_A H2O Attack (Nucleophilic) H_plus->Water_Attack_A Requires H2O Imidic_Acid Imidic Acid (Tautomer) Water_Attack_A->Imidic_Acid Amide_A Primary Amide (Dead End 1) Imidic_Acid->Amide_A Tautomerization Imine_Anion Imine Anion (Intermediate) OH_minus->Imine_Anion Amide_B Primary Amide (Dead End 2) Imine_Anion->Amide_B Protonation

Figure 1: The "Danger Zones" of Nitrile Stability. Note that both pathways converge on the Amide, which often hydrolyzes further to the Acid if conditions persist.

Part 2: Troubleshooting Tickets (FAQs & Protocols)

Ticket #101: Saponification of an Ester in the Presence of a Nitrile

User Issue: "I need to hydrolyze a methyl ester to a carboxylic acid using LiOH, but my nitrile turned into a primary amide."

Diagnosis: Hydroxide (


) is a hard nucleophile. While it prefers the ester carbonyl, it will attack the nitrile carbon if the ester is sterically hindered or if the reaction time is prolonged.
Solution A: The "Tin Man" Protocol (Trimethyltin Hydroxide)

This is the gold standard for mild, neutral hydrolysis.


 acts as a Lewis acid to activate the ester carbonyl oxygen, making it susceptible to attack by the hydroxide portion, but it is too bulky and electronically "soft" to attack the nitrile.
  • Reagent: Trimethyltin hydroxide (

    
    ).[2][3][4]
    
  • Mechanism: Lewis-acid assisted hydrolysis.

  • Pros: Highly chemoselective; works on hindered esters.

  • Cons: Organotin compounds are toxic (requires careful disposal).

Protocol:

  • Dissolve the nitrile-ester substrate in 1,2-dichloroethane (DCE) or Toluene.

  • Add

    
     (2.0 – 5.0 equivalents).
    
  • Heat to

    
     (reflux) for 4–24 hours.
    
  • Workup (Crucial for Tin removal):

    • Concentrate the mixture.

    • Dissolve residue in Ethyl Acetate.

    • Wash with

      
       (converts excess tin to 
      
      
      
      , which is water-soluble) or wash with saturated
      
      
      solution (precipitates insoluble tin fluoride).
Solution B: The Enzymatic Bypass

If your molecule is too sensitive for heating with tin, use Pig Liver Esterase (PLE).

  • Reagent: PLE (immobilized or lyophilized).

  • Conditions: pH 7 phosphate buffer, acetone cosolvent,

    
    .
    
  • Why it works: Enzymes operate strictly on "lock-and-key" recognition of the ester; they ignore the nitrile completely.

Ticket #102: Acidic Deprotection (Boc/Trityl) Causing Hydrolysis

User Issue: "I used 50% TFA/DCM to remove a Boc group. The Boc is gone, but my nitrile is now an amide."

Diagnosis: You likely had water in your TFA or DCM. In the presence of strong acid and water, the nitrile is protonated and hydrolyzed (Path A in Fig 1). If you used methanol/ethanol, you might have formed an imidate ester (Pinner Reaction).

Solution: The "Bone Dry" Scavenger Method

You must exclude water to prevent the nucleophilic attack on the protonated nitrile.

Protocol:

  • Drying: Dry your DCM over

    
     or molecular sieves. Use fresh TFA (avoid old bottles that absorb atmospheric moisture).
    
  • Scavenger: Add Triethylsilane (

    
    )  or Dimethyl sulfide  (2–5 eq) to the reaction mixture. This accelerates carbocation quenching (from the Boc group), allowing you to reduce the reaction time.
    
  • Temperature: Run the reaction at

    
    , not room temperature.
    
  • Alternative Reagent: Consider

    
     in DCM .
    
    • Add

      
       (5 eq) to the substrate in DCM. Stir overnight.
      
    • This is a Lewis acid mechanism that cleaves Boc but is far less likely to activate the nitrile towards hydrolysis than a Brønsted acid.

Ticket #103: Chemoselective Reduction

User Issue: "I tried to reduce a ketone/ester with


, and the nitrile reduced to an amine."

Diagnosis: Lithium Aluminum Hydride (


) is indiscriminate. It will reduce nitriles to primary amines.
Solution: Reagent Selection Matrix

Use the table below to select the correct reducing agent that ignores nitriles.

Target GroupReagent of ChoiceNitrile StatusNotes
Aldehyde/Ketone

(Sodium Borohydride)
Safe Standard conditions (MeOH,

).
Ester

(Lithium Borohydride)
Safe milder than LAH; usually leaves nitriles alone.
Ester

Safe Steric bulk prevents nitrile attack.
Carboxylic Acid

(Borane)
Safe Borane reduces acids faster than nitriles.
Amide

/ Silane
Safe Vaska's complex catalyzed reduction.

Part 3: Visualizing the Decision Logic

Use this flowchart to select the correct hydrolysis/deprotection method for your nitrile-containing substrate.

NitrileDecisionTree Start Start: Nitrile-Bearing Substrate Goal What is your goal? Start->Goal Saponification Hydrolyze Ester to Acid Goal->Saponification Deprotection Remove Boc/Protecting Group Goal->Deprotection BaseSens Is molecule Base Sensitive? Saponification->BaseSens AcidSens Can you exclude water? Deprotection->AcidSens TinMethod Use Me3SnOH (DCE, 80°C) BaseSens->TinMethod Yes (Avoid OH-) LiOH_Perox Use LiOH + H2O2 (0°C) - Risky BaseSens->LiOH_Perox No (Standard) Enzyme Use Pig Liver Esterase (pH 7) BaseSens->Enzyme Yes (Very Sensitive) TFA_Dry Anhydrous TFA/DCM + Scavengers (0°C) AcidSens->TFA_Dry Yes LewisAcid Use ZnBr2 or TMSOTf (Non-protic) AcidSens->LewisAcid No / Unsure

Figure 2: Decision Matrix for Reagent Selection in Nitrile-Bearing Molecules.

References

  • Nicolaou, K. C., et al. (2005).[2][4] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[2]

    • Core citation for the trimethyltin hydroxide protocol.
  • Studley, J. (2024). "Ester, Nitrile and Oxetane Play Nice." Scientific Update.

    • Case study on Pfizer's Danuglipron synthesis, highlighting enzymatic and TBD-c
  • Chemistry Steps. (2022). "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."

    • Source for the fundamental mechanistic p
  • RSC Advances. (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[5][6][7]

    • Alternative mild deprotection strategy to avoid strong aqueous acids.[8]

Sources

Technical Guide: Optimizing HPLC Separation of Biphenyl Phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Alex V., Senior Application Scientist To: Analytical Method Development Team Subject: Resolution Strategy for Structural Isomers (2-, 3-, and 4-Phenylphenol)

Executive Summary

Separating biphenyl phenol isomers (2-phenylphenol, 3-phenylphenol, and 4-phenylphenol) is a classic chromatographic challenge. Because these molecules share identical molecular weights (170.21 g/mol ) and similar hydrophobicity (logP ~3.0–3.2), standard C18 methods often result in co-elution, particularly between the meta (3-PP) and para (4-PP) isomers.

Success requires shifting the separation mechanism from pure hydrophobicity (dispersive forces) to shape selectivity and


-

interactions
. This guide details the specific column chemistries, mobile phase choices, and gradient engineering required to achieve baseline resolution (

).
Part 1: The Foundation (Stationary Phase & Mobile Phase)
Q: My C18 column shows a critical pair co-elution. Should I just try a shallower gradient?

A: A shallower gradient might help, but it is often a "band-aid" rather than a cure. If your separation factor (


) is 1.0 (co-elution), no amount of efficiency (

) will separate the peaks. You need to change the selectivity.

For aromatic isomers, C18 is rarely the optimal choice . C18 interacts primarily through hydrophobic exclusion. Since the hydrophobicity differences between 3-phenylphenol and 4-phenylphenol are negligible, you should switch to a phase that leverages the aromatic ring electrons.

Recommended Phases:

  • Phenyl-Hexyl: The industry standard for aromatic isomers. The phenyl ring on the ligand engages in

    
    -
    
    
    
    stacking with the biphenyl analytes. The para isomer (planar) usually stacks better than the ortho isomer (twisted), creating separation based on molecular shape.
  • Biphenyl: Offers even stronger

    
    -
    
    
    
    retention and shape selectivity than Phenyl-Hexyl.
  • Porous Graphitic Carbon (PGC): The "nuclear option" for isomers that cannot be separated on silica-based phases, though it requires careful conditioning.

Q: Methanol or Acetonitrile? Which solvent is better for these isomers?

A: Methanol (MeOH) is strongly recommended.

  • The Mechanism: Acetonitrile (ACN) has its own

    
     electrons (in the triple bond). It tends to interact with the stationary phase's phenyl rings, effectively "shielding" them from your analyte. This suppresses the 
    
    
    
    -
    
    
    selectivity you are trying to achieve.
  • The Fix: Methanol is protic and lacks

    
     electrons. It allows the aromatic rings of your biphenyl phenols to interact directly with the Phenyl-Hexyl or Biphenyl stationary phase, maximizing resolution.
    
Q: What about pH? These are phenols.

A: You must suppress ionization.

  • Target pH: 2.5 – 3.0.

  • Why: The pKa of phenylphenols is approximately 9.5–10.0. At neutral pH, they are mostly neutral, but any local ionization will cause peak tailing and reduced retention.

  • Additive: Use 0.1% Formic Acid or 10 mM Ammonium Formate (adjusted to pH 3.0) . Avoid neutral phosphate buffers unless you are using a specific high-pH compatible column.

Part 2: Gradient Engineering
Q: How do I calculate the optimal gradient slope for these isomers?

A: For structural isomers, you need a "shallow" gradient to maximize the interaction time with the stationary phase. We quantify this using the gradient steepness parameter,


.

The Protocol: The "Isomer Resolution Scouting" Method

  • Step 1: The Scout. Run a linear gradient from 5% to 95% B over 20 minutes. Note the elution %B of your target peaks (e.g., they elute around 60% B).[1][2]

  • Step 2: The Focus. Create a "focused gradient" centered on that elution point.

    • Start: 10% below elution point (e.g., 50% B).

    • End: 10% above elution point (e.g., 70% B).

    • Time: Extend the time to flatten the slope.

Visualizing the Workflow

GradientOptimization Start Start: Critical Pair Co-elution CheckCol Check Column Chemistry Start->CheckCol IsC18 Is it C18? CheckCol->IsC18 SwitchPhase Switch to Phenyl-Hexyl or Biphenyl Phase IsC18->SwitchPhase Yes CheckSolvent Check Organic Modifier IsC18->CheckSolvent No (Already Phenyl) SwitchPhase->CheckSolvent IsACN Is it Acetonitrile? CheckSolvent->IsACN SwitchMeOH Switch to Methanol (Promotes pi-pi stacking) IsACN->SwitchMeOH Yes OptimizeGrad Optimize Gradient Slope IsACN->OptimizeGrad No (Already MeOH) SwitchMeOH->OptimizeGrad CalcSlope Calculate k* (Steepness) OptimizeGrad->CalcSlope Flatten Flatten Gradient (e.g. 0.5% change per min) CalcSlope->Flatten Final Baseline Resolution (Rs > 1.5) Flatten->Final

Caption: Decision logic for optimizing selectivity (


) prior to efficiency (

).
Part 3: Troubleshooting & FAQs
Q: My peaks are tailing significantly (

). Is the column dead?

A: Likely not. Phenols are notorious for tailing due to hydrogen bonding with residual silanols on the silica surface.

  • Immediate Fix: Ensure you are using an acidic modifier (0.1% Formic Acid).

  • Hardware Check: If using an older HPLC, stainless steel frits can adsorb phenols. Passivate the system with 30% Phosphoric Acid (flush system without column) if tailing persists across multiple columns.

  • Column Choice: Ensure your Phenyl-Hexyl column is "end-capped."

Q: I see a retention shift when I change the column temperature. Why?

A: Aromatic selectivity is highly temperature-dependent.

  • Thermodynamics:

    
    -
    
    
    
    interactions are exothermic. Lowering the temperature (e.g., from 40°C to 25°C or even 20°C) generally increases retention and often improves selectivity between isomers.
  • Recommendation: If resolution is marginal (

    
    ), try lowering the column oven temperature by 10°C.
    
Q: Can you summarize the starting conditions?

A: Yes. Use this "Universal Starting Point" for biphenyl phenols.

ParameterRecommendationRationale
Column Phenyl-Hexyl or Biphenyl (2.7 µm Core-Shell)Maximizes

-

shape selectivity.
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization (keeps phenols neutral).
Mobile Phase B Methanol + 0.1% Formic AcidPromotes

-interactions better than ACN.
Gradient 40% B to 80% B over 20 minFocused gradient on the expected elution window.
Flow Rate Optimized for column ID (e.g., 0.4 mL/min for 2.1mm)--
Temp 25°CLower temp favors aromatic selectivity.
Detection UV 254 nm or 280 nmPhenols absorb well here; 280 nm is more selective.
Part 4: Advanced Elution Logic

For difficult separations, understanding the 3D structure is key.

  • 2-Phenylphenol (Ortho): The steric clash between the -OH and the phenyl ring forces the molecule to twist. It is non-planar. It often elutes earliest on Phenyl phases because it cannot stack effectively.

  • 4-Phenylphenol (Para): The molecule is linear and planar. It stacks efficiently with the stationary phase, typically leading to stronger retention on Phenyl-Hexyl columns compared to C18.

Visualizing Isomer Separation Logic

IsomerSeparation StationaryPhase Phenyl-Hexyl Ligand Interaction Pi-Pi Stacking Efficiency StationaryPhase->Interaction Ortho 2-Phenylphenol (Twisted/Non-Planar) Ortho->Interaction Weak (Steric Hindrance) Meta 3-Phenylphenol (Intermediate) Meta->Interaction Moderate Para 4-Phenylphenol (Planar/Linear) Para->Interaction Strong (High Surface Area) ElutionOrder Elution Order: 2-PP -> 3-PP -> 4-PP (Typical on Phenyl Phases) Interaction->ElutionOrder Determines

Caption: Theoretical basis for elution order on aromatic stationary phases.

References
  • Waters Corporation. (2024). Differences between C18 and Phenyl-Hexyl Chemistries. Waters Knowledge Base. Link

  • Sigma-Aldrich (Merck). (2023). Ascentis Express Phenyl-Hexyl vs. Biphenyl for Isomer Separation. Technical Application Note.[3] Link

  • Higashi, Y. (2017).[4][5] Simple HPLC–UV Analysis of Phenol and Its Related Compounds (Phenylphenols) in Tap Water. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.[4][5] Link

  • Shimadzu. (2024). Optimizing HPLC Gradient Slopes for Resolution. Shimadzu Technical Support. Link

  • Restek Corporation. (2022). Biphenyl vs. Phenyl-Hexyl: Understanding Aromatic Selectivity. Restek ChromaBLOGraphy. Link

Sources

strategies to minimize oxidation of phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support Center for researchers handling oxidatively labile phenol derivatives. It moves beyond basic "keep it in the fridge" advice to address the mechanistic root causes of degradation and provides actionable, field-tested protocols.

Ticket Status: OPEN Priority: CRITICAL Assigned Specialist: Senior Application Scientist

The Core Issue: Why Do My Phenols Turn Black?

Root Cause Analysis: Phenols are electron-rich systems prone to Auto-oxidation . This is not a random event but a radical chain reaction.

  • Initiation: A proton is removed (often by trace base or metal impurities), forming a phenoxide ion.

  • Propagation: One-electron oxidation generates a phenoxy radical . This radical is resonance-stabilized but highly reactive.

  • Termination/Degradation:

    • C-C Coupling: Two radicals dimerize (forming biphenols/tars).

    • Quinone Formation: Reaction with triplet oxygen (

      
      ) forms hydroperoxides, which dehydrate to form ortho- or para-quinones (colored species: pink, red, or black).
      
Visualization: The Oxidation Cascade

The following diagram maps the degradation pathway you are fighting against.

PhenolOxidation Phenol Phenol Derivative Phenoxide Phenoxide Ion (Electron Rich) Phenol->Phenoxide -H+ (Base/Metal) Radical Phenoxy Radical (Reactive Intermediate) Phenoxide->Radical -1e- (O2/Light) Quinone Benzoquinone (Colored/Toxic) Radical->Quinone +O2 / -H2O Dimer Polyphenolic Tar (Black Precipitate) Radical->Dimer Dimerization

Caption: Fig 1. The mechanistic pathway from stable phenol to irreversible quinone and tar formation.

Troubleshooting & Protocols (FAQs)

Ticket #001: "My reaction mixture turns dark immediately upon adding base."

Diagnosis: Rapid formation of phenoxide anions in an aerobic environment. Phenoxides oxidize


 times faster than neutral phenols.

The Fix: The "Degas-First" Protocol Never add base to a phenolic solution that contains dissolved oxygen.

  • Solvent Prep: Sparge reaction solvents with Argon (Ar) or Nitrogen (

    
    ) for at least 15-20 minutes before adding reagents. Sonication under vacuum is even better.
    
  • The Additive: Add BHT (Butylated Hydroxytoluene) at 0.1 - 1.0 mol% relative to your phenol. BHT acts as a radical scavenger, sacrificing itself to quench the initial phenoxy radicals.

  • Alternative Base: If possible, switch to a weaker base or a biphasic system where the phenoxide is transient.

Ticket #002: "I lose 40% of my yield during column chromatography."

Diagnosis: Silica gel is slightly acidic but often contains trace metals (Fe, Al) that catalyze oxidation. Furthermore, the high surface area exposes the compound to adsorbed oxygen.

The Fix: Acidified & Deoxygenated Silica Standard silica chromatography is a graveyard for sensitive phenols. Use this modified protocol:

Protocol: Acidified Silica Column

Step Action Technical Rationale
1. Slurry Prep Slurry silica in your starting eluent. Add 1% Acetic Acid or 0.1% Formic Acid to the solvent system. Lowers pH to keep phenol protonated (neutral). Neutral phenols oxidize much slower than phenoxides.

| 2. Deoxygenation | Bubble


 through the silica slurry for 10 mins before packing. | Displaces adsorbed oxygen from the silica pores. |
| 3. Loading  | Load sample using DCM/Toluene (degassed). Avoid polar solvents like MeOH for loading if possible. | Minimizes "streaking" and exposure time on the column. |
| 4. Elution  | Maintain inert atmosphere (flash chromatography with 

pressure). | Prevents re-oxygenation during the run. |
Ticket #003: "My product decomposes during aqueous workup."

Diagnosis: Aqueous workups usually involve pH changes. If the pH rises > pKa of the phenol (typically 8-10), you generate the unstable phenoxide in water containing dissolved oxygen.

The Fix: The "Reductive Quench" System Do not just use water/brine. You must actively fight oxidation during the partition.

Protocol: Sodium Dithionite Wash

  • Prepare Buffer: Make a saturated solution of Sodium Dithionite (

    
    ) .
    
    • Note: Dithionite is a potent reducing agent that converts quinones back to hydroquinones and scavenges oxygen.

  • The Quench: Pour your reaction mixture into this dithionite solution.

  • pH Control: Ensure the aqueous layer remains acidic to neutral (pH 4-6). If your reaction was basic, neutralize with dilute HCl/citric acid in the presence of dithionite.

  • Extraction: Extract rapidly with degassed organic solvent.

Ticket #004: "How do I store these compounds for long periods?"

Diagnosis: Slow auto-oxidation in the solid state, catalyzed by light and moisture.

The Fix: The "Vial-in-Vial" Method

  • Primary Container: Glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon (heavier than air, sits on the crystals) before capping.

  • Secondary Barrier: Place the small vial inside a larger jar containing a packet of Drierite (desiccant) and an Oxygen Scavenger packet (commercially available for food storage).

  • Environment: Freezer (-20°C) and darkness.

Strategic Workflow: The "Safe Passage" System

This flowchart illustrates the integrated workflow to ensure survival of the phenol from reaction to isolation.

SafePassage Start Reaction Setup Additive Add BHT (0.1%) or Ascorbic Acid Start->Additive Prophylactic Quench Quench: Sat. Na2S2O4 (Sodium Dithionite) Additive->Quench Post-Reaction Workup Extraction (Maintain pH < 7) Quench->Workup Biphasic Purify Chromatography (Acidified Silica + N2) Workup->Purify Isolation Storage Storage (Argon + -20°C) Purify->Storage Final

Caption: Fig 2. Integrated workflow for handling oxidatively labile phenol derivatives.

Reference Data: Antioxidant Selection Guide

AdditiveMechanismBest Use CaseCompatibility Notes
Sodium Dithionite (

)
Strong ReductantAqueous workups; reducing quinones back to phenols.Unstable in acid < pH 3. Pungent odor (

).
BHT (Butylated Hydroxytoluene) Radical ScavengerReaction additive; prevents initial radical propagation.Lipophilic. Remains in organic layer. Removed by column.
Ascorbic Acid (Vitamin C) Co-antioxidantMild workups; biological assays.Water-soluble. Good for polar phenols.
Sodium Metabisulfite (

)
Oxygen ScavengerPreservative for stock solutions.Acidic. Releases

.

References

  • Mechanism of Phenol Oxidation

    • Title: Oxidation of Phenols to Quinones[1][2][3]

    • Source: Jack Westin / Organic Chemistry Support
    • URL:[Link]

  • Handling Air-Sensitive Reagents

    • Title: Handling Air-Sensitive Reagents (Technical Bulletin AL-134)[4]

    • Source: Sigma-Aldrich (Merck)
  • Use of Sodium Dithionite

    • Title: Sodium Dithionite as a Reducing Agent in Organic Synthesis[5][6]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Purification of Labile Phenols

    • Title: Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels
    • Source: Phytochemical Analysis (via NIH/PubMed)
    • URL:[Link]

  • Phenol Safety & Handling SOP

    • Title: Standard Oper
    • Source: University of California, Berkeley (EH&S)
    • URL:[Link]

Sources

Validation & Comparative

Navigating the Kinome: A Comparative Guide to the Selectivity of 3-Cyano Biphenyl Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The 3-cyano biphenyl scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the selectivity profiles of prominent 3-cyano biphenyl inhibitors, offering researchers, scientists, and drug development professionals a critical resource for informed decision-making. We will delve into the experimental data that underpins these profiles, detail the methodologies for their determination, and explore the crucial interpretation of selectivity data.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge in developing inhibitors that selectively target a single kinase or a desired subset of kinases. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, rigorous selectivity profiling is not merely a checkbox in the drug discovery process; it is a critical step that informs lead optimization, predicts potential side effects, and ultimately contributes to the development of safer and more effective medicines.[1][2] The 3-cyano biphenyl scaffold, with its tunable chemical properties, offers a versatile platform for achieving high degrees of selectivity.[3]

Comparative Selectivity Profiles of 3-Cyano Biphenyl Inhibitors

To illustrate the diverse selectivity profiles achievable with the 3-cyano biphenyl scaffold, we present a comparative analysis of three hypothetical, yet representative, inhibitors: CBI-1 , CBI-2 , and CBI-3 . The data below was generated using a broad panel of kinase assays, a standard industry practice for comprehensive selectivity assessment.[4][5][6]

InhibitorTarget KinaseIC50 (nM) on TargetSelectivity Score (S-Score)*Key Off-Target Kinases (>10-fold IC50)
CBI-1 Aurora Kinase A50.02Aurora Kinase B (35 nM), FLT3 (80 nM)
CBI-2 JAK2120.15JAK1 (50 nM), JAK3 (150 nM), TYK2 (200 nM)
CBI-3 MEK180.05MEK2 (25 nM), ERK1 (500 nM)

*S-Score (Selectivity Score): A quantitative measure of selectivity, calculated as the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[7][8]

Analysis of Comparative Data:

  • CBI-1 demonstrates high potency and exceptional selectivity for Aurora Kinase A. Its low S-score signifies that it interacts with a very small fraction of the kinome, minimizing the potential for off-target effects. The observed activity against Aurora Kinase B is expected due to the high degree of homology between the two kinases.

  • CBI-2 exhibits a broader selectivity profile, inhibiting multiple members of the JAK family. While still potent against its primary target, JAK2, its higher S-score suggests a greater potential for polypharmacology. This could be therapeutically advantageous in certain contexts where targeting multiple JAK isoforms is desirable, but also carries a higher risk of off-target liabilities.

  • CBI-3 displays a favorable selectivity profile, with good separation between its intended target, MEK1, and the closely related MEK2. The significantly weaker inhibition of the downstream kinase ERK1 is a positive attribute, indicating a clean mechanism of action within the MAPK pathway.

Experimental Protocol: Kinase Selectivity Profiling

To ensure the generation of reliable and reproducible selectivity data, a standardized and robust experimental workflow is paramount. The following protocol outlines a typical approach for profiling an inhibitor against a large kinase panel.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 3-cyano biphenyl inhibitor in 100% DMSO.

    • Perform serial dilutions to create a concentration range appropriate for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • Utilize a multi-well plate format (e.g., 384-well) for high-throughput screening.[9][10]

    • Add the kinase, a specific peptide substrate, and ATP to each well containing the diluted inhibitor.

    • Include positive (no inhibitor) and negative (no kinase) controls for data normalization.

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for enzymatic activity.

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric Assays: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.[1]

      • Luminescence-Based Assays: Employing assays like ADP-Glo™ that measure the amount of ADP produced, which is directly proportional to kinase activity.[10][11]

      • Fluorescence-Based Assays: Using methods like Fluorescence Resonance Energy Transfer (FRET) to detect phosphorylation events.[1]

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Diagram: Kinase Selectivity Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis inhibitor_prep Inhibitor Dilution Series dispensing Dispense Reagents to Plate inhibitor_prep->dispensing reagent_prep Kinase/Substrate/ATP Mix reagent_prep->dispensing incubation Incubate at 30°C dispensing->incubation readout Measure Kinase Activity incubation->readout analysis IC50 & Selectivity Score Calculation readout->analysis

Caption: A streamlined workflow for kinase selectivity profiling.

Interpreting Selectivity Data: Beyond the IC50

While the IC50 value is a fundamental measure of potency, a comprehensive understanding of selectivity requires a more nuanced interpretation of the data.

Key Considerations:

  • Panel Size and Composition: The breadth and diversity of the kinase panel are critical. A larger and more representative panel provides a more accurate assessment of an inhibitor's selectivity.[4][5][6][8][12]

  • Assay Format: Different assay formats can yield varying results. For instance, binding assays like KINOMEscan™ measure the direct interaction between an inhibitor and a kinase, providing dissociation constants (Kd), while enzymatic assays measure the functional inhibition of catalytic activity (IC50).[4][12][13] Comparing data from different platforms should be done with caution.

  • Cellular vs. Biochemical Potency: In vitro biochemical assays are essential for initial profiling, but it is crucial to validate these findings in a cellular context.[14] Cellular assays can reveal the impact of factors such as cell permeability and off-target effects on the overall efficacy of an inhibitor.

Diagram: The Selectivity Funnel

G broad_activity Broad Kinome Activity family_selective Family-Selective Inhibition broad_activity->family_selective Structure-Activity Relationship (SAR) Studies highly_selective Highly Selective Inhibition family_selective->highly_selective Lead Optimization

Caption: The iterative process of refining inhibitor selectivity.

Conclusion

The 3-cyano biphenyl scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. As this guide has demonstrated, a thorough understanding of an inhibitor's selectivity profile is indispensable for advancing a compound through the drug discovery pipeline. By employing robust experimental methodologies, carefully analyzing comparative data, and thoughtfully interpreting the results, researchers can effectively navigate the complexities of the kinome and design next-generation therapeutics with improved efficacy and safety profiles.

References

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved February 12, 2024, from [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved February 12, 2024, from [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved February 12, 2024, from [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). YouTube. Retrieved February 12, 2024, from [Link]

  • Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zinda, M. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 51(24), 7898–7914. [Link]

  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Wallace, E. M., Lyssikatos, J. P., & Suto, M. J. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & medicinal chemistry letters, 10(3), 223–226. [Link]

  • The drug design concept in the present study. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Karaman, M. W., & van der Vlag, J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 165(6), 1687–1704. [Link]

  • Wells, C. I., Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Ingold, M. R., ... & Robers, M. B. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Retrieved February 12, 2024, from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, M. P., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (2008). ClinPGx. [Link]

Sources

validating 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol activity in Western blot

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Validating IRE1α Inhibitor Activity in Western Blot: A Comparative Approach

For researchers and drug development professionals navigating the complexities of the Unfolded Protein Response (UPR), the Inositol-requiring enzyme 1α (IRE1α) pathway presents a critical therapeutic target for a host of diseases, including cancer and metabolic disorders.[1] Validating the efficacy of novel small molecule inhibitors targeting this pathway is a foundational step in preclinical development.

This guide provides an in-depth, experience-driven framework for validating inhibitor activity using the Western blot, a cornerstone technique in cell biology. While this document will focus on established IRE1α inhibitors to illustrate the validation process, the principles and protocols described herein are directly applicable to novel compounds such as the hypothetical molecule 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol . We will dissect the causality behind experimental choices, present comparative data for context, and provide detailed, self-validating protocols to ensure scientific integrity.

The IRE1α Signaling Pathway: The Target in Focus

The endoplasmic reticulum (ER) is the cell's primary site for protein folding. When unfolded or misfolded proteins accumulate, a state known as ER stress, the UPR is activated to restore homeostasis. IRE1α is a key sensor and transducer in this response.[2] Upon ER stress, IRE1α dimerizes and activates its dual enzymatic functions: a serine/threonine kinase and an endoribonuclease (RNase).[3]

The kinase activity leads to trans-autophosphorylation, which is essential for activating the RNase domain. The activated RNase then performs an unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of a potent transcription factor, XBP1s (spliced XBP1). XBP1s then translocates to the nucleus to upregulate genes that alleviate ER stress.[1] Chronic activation of this pathway, however, can lead to apoptosis.[4]

Inhibiting this pathway can be achieved by targeting either the kinase or the RNase domain, leading to distinct molecular outcomes. This guide will demonstrate how to validate the inhibition of both phosphorylated IRE1α (p-IRE1α) and the downstream production of XBP1s.

IRE1a_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins (ER Stress) IRE1a_inactive IRE1α (Monomer) UnfoldedProteins->IRE1a_inactive activates IRE1a_active p-IRE1α (Dimer) (Active Kinase & RNase) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes upregulation Kinase_Inhibitor Kinase Inhibitors (e.g., KIRA6) Kinase_Inhibitor->IRE1a_active inhibit kinase & subsequent RNase activity RNase_Inhibitor RNase Inhibitors (e.g., STF-083010) RNase_Inhibitor->IRE1a_active inhibit RNase directly

Caption: The IRE1α-XBP1 signaling pathway under ER stress and points of therapeutic inhibition.

A Comparative Look at IRE1α Inhibitors

To objectively assess a novel compound, it is crucial to understand its performance relative to well-characterized alternatives. Different inhibitors target distinct functionalities of the IRE1α enzyme.

Inhibitor NameTarget DomainMechanism of ActionTypical IC₅₀Reference(s)
KIRA6 KinaseType II kinase inhibitor, allosterically attenuates RNase activity.~0.6 µM (kinase)[5]
KIRA8 (AMG-18) KinaseMono-selective, allosterically attenuates RNase activity.5.9 nM (RNase)[5][6]
STF-083010 RNaseCovalently modifies the RNase domain, does not affect kinase activity.N/A (covalent)[3][7]
4µ8C RNasePotent and selective RNase inhibitor.76 nM (RNase)[5]
Sunitinib KinaseATP-competitive (Type I) inhibitor of kinase autophosphorylation.80 nM (VEGFR2)[5][6][7]
APY29 KinaseATP-competitive inhibitor that paradoxically enhances RNase function.280 nM (kinase)[5][6]

This comparison highlights the mechanistic diversity of available tools. A kinase inhibitor like KIRA6 is expected to reduce both IRE1α autophosphorylation and XBP1 splicing, whereas a direct RNase inhibitor like STF-083010 should only block XBP1 splicing, leaving IRE1α phosphorylation intact.[7] This understanding is fundamental to designing a robust validation experiment.

Experimental Workflow: Validating Inhibitor Activity by Western Blot

This section details a comprehensive workflow to assess an inhibitor's efficacy. The core principle is to induce ER stress, treat cells with the inhibitor, and then measure the levels of key pathway markers (p-IRE1α and XBP1s) via Western blot.

WB_Workflow Start 1. Cell Culture & Seeding Treatment 2. Treatment Strategy Start->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (p-IRE1α, XBP1s, Total IRE1α, Loading Control) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis & Quantification Detection->Analysis

Caption: Step-by-step workflow for Western blot validation of IRE1α inhibitor activity.

Part 1: Experimental Design and Controls (The "Why")

A self-validating protocol relies on rigorous controls. For this experiment, the following treatment groups are essential:

  • Negative Control (Untreated): Establishes baseline levels of p-IRE1α and XBP1s.

  • Vehicle Control (e.g., DMSO): Ensures that the solvent used to dissolve the inhibitor has no effect on the pathway.

  • Positive Control (ER Stress Inducer): Treatment with an agent like Thapsigargin (Tg) or Tunicamycin (Tm) to robustly activate the IRE1α pathway. This confirms the cell model is responsive.[8]

  • Test Article (Inducer + Inhibitor): The key experimental group to demonstrate the inhibitor's effect in the presence of ER stress. A dose-response is highly recommended to determine the IC₅₀.

Part 2: Detailed Step-by-Step Protocol

This protocol is optimized for cultured mammalian cells (e.g., HeLa, A2780).

1. Cell Seeding and Treatment: a. Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment. b. Pre-treat cells with the IRE1α inhibitor (e.g., KIRA6, 0.1-10 µM) or vehicle (DMSO) for 1 hour. This allows the inhibitor to enter the cells before pathway activation. c. Induce ER stress by adding Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL) to the appropriate wells for 4-6 hours.

2. Cell Lysis and Protein Quantification: a. Place the culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. The phosphatase inhibitor is critical for preserving the phosphorylation state of IRE1α. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (total protein lysate) to a new tube. f. Determine the protein concentration using a BCA assay, which offers good compatibility with detergents like SDS found in lysis buffers.[9]

3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load samples onto a 10% or 12% Bis-Tris precast gel and run according to the manufacturer's instructions.[4] d. Transfer the separated proteins to a nitrocellulose or PVDF membrane. PVDF is often preferred for its higher binding capacity and mechanical strength.

4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often recommended for phospho-specific antibodies to reduce background.[10] b. Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer.

  • Anti-phospho-IRE1α (Ser724): To detect the activated, autophosphorylated form of IRE1α.
  • Anti-XBP1s: To detect the downstream product of IRE1α RNase activity. Note: Ensure the antibody is specific to the spliced form.
  • Anti-Total IRE1α: To confirm that changes in p-IRE1α are not due to changes in total IRE1α protein expression.[2]
  • Anti-GAPDH or Anti-β-actin: As a loading control to ensure equal protein loading across all lanes. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[9] e. Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[4] b. Capture the signal using a digital imager or X-ray film. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-IRE1α signal to Total IRE1α and the XBP1s signal to the loading control (GAPDH/β-actin).

Part 3: Interpreting the Results

The expected outcome for a successful kinase inhibitor like KIRA6 (and hypothetically, 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol) would be:

Treatment Groupp-IRE1α LevelXBP1s LevelTotal IRE1α LevelLoading ControlInterpretation
Untreated Baseline/LowBaseline/LowStableStableBasal pathway activity.
Vehicle + Inducer HighHighStableStableSuccessful pathway activation (Positive Control).
Inhibitor + Inducer Low (Dose-dependent)Low (Dose-dependent)StableStableInhibitor successfully blocks IRE1α phosphorylation and subsequent XBP1 splicing.

A significant, dose-dependent decrease in both p-IRE1α and XBP1s levels in the inhibitor-treated group compared to the inducer-only group validates the compound's on-target activity.

Conclusion

This guide outlines a robust, comparative, and self-validating framework for assessing the activity of IRE1α inhibitors using Western blot. By understanding the underlying biology of the IRE1α pathway, carefully selecting controls, and adhering to best practices in immunoblotting, researchers can generate reliable and reproducible data. This methodical approach is essential for the confident progression of novel compounds, like 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, from the bench to potential clinical applications.

References

  • BenchChem. A Comparative Guide to Alternative Methods for Inhibiting the IRE1-XBP1 Pathway.
  • MedChemExpress. IRE1 Inhibitors.
  • Santa Cruz Biotechnology. IRE1α Inhibitors.
  • Feldman, H.C., et al. (2013). Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors. Nature Chemical Biology.
  • Ghosh, R., et al. (2014). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Cell.
  • Li, Y., et al. (2022). Inhibiting the IRE1α Axis of the Unfolded Protein Response Enhances the Antitumor Effect of AZD1775 in TP53 Mutant Ovarian Cancer. Advanced Science.
  • Selleck Chemicals. IRE1 inhibitor | IRE1 modulator | IRE Inhibition.
  • Chevet, E., et al. (2024). Proximity Interactome analyses unveil novel regulators of IRE1α canonical signaling. bioRxiv.
  • Kong, F., et al. (2020). A brief guide to good practices in pharmacological experiments: Western blotting. Acta Pharmacologica Sinica.
  • Abcam. Recommended controls for western blot.
  • Addgene Blog. Troubleshooting and Optimizing a Western Blot.

Sources

Benchmarking Potency: N-Methylamide vs. Unsubstituted Amide Biphenyls in Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Potency of N-Methylamide vs. Unsubstituted Amide Biphenyls Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the biphenyl scaffold is a privileged structure frequently utilized in kinase inhibitors (e.g., p38 MAPK, VEGFR) and GPCR modulators. A critical optimization step often involves the amide linker: choosing between a primary unsubstituted amide (-CONH₂ ) and a secondary N-methylamide (-CONHMe ).[1]

This guide benchmarks these two moieties, analyzing their impact on potency (IC₅₀) , conformational entropy , and physicochemical properties . While N-methylation is a celebrated strategy to improve membrane permeability and metabolic stability, experimental data indicates it acts as a "molecular switch" that can drastically alter potency depending on the receptor's hydrogen-bonding requirements.[1]

Mechanistic Benchmarking: The "Why" Behind the Potency Shift[1]

To predict performance, one must understand the structural causality.[1] The transition from -CONH₂ to -CONHMe introduces three distinct vectors of change:

A. Hydrogen Bond Donor (HBD) Deficit[1]
  • Unsubstituted Amide (-CONH₂): Acts as a dual H-bond donor.[1] In many kinase hinge regions, both protons are engaged—one with the backbone carbonyl of the protein and one with a side chain (e.g., Glu/Asp).

  • N-Methylamide (-CONHMe): Removes one donor proton.[1] If the protein pocket requires a dual-donor motif, potency will drop significantly (10–100x). However, if the second proton faces a hydrophobic patch, the methyl group can displace high-energy water, resulting in a potency gain (the "Magic Methyl" effect).

B. Conformational Locking (Atropisomerism)

Biphenyls are inherently twisted due to steric clash between ortho-hydrogens (dihedral angle ~45°).[1]

  • Impact of N-Methylation: The N-methyl group introduces significant steric bulk compared to a proton (

    
    -value difference).[1] This often forces the amide bond into a rigid trans (Z) conformation and increases the rotational barrier of the biphenyl system.[1]
    
  • Result: This can freeze the molecule in a bioactive conformation (reducing entropic penalty upon binding) or lock it out of the binding site entirely.[1]

C. Lipophilicity & Permeability[1]
  • LogP: Methylation typically increases cLogP by ~0.5 units.[1]

  • Permeability: By capping a polar N-H bond, N-methylation reduces the desolvation energy required to pass through lipid bilayers, often improving cellular potency (EC₅₀) even if biochemical potency (IC₅₀) remains static.

Comparative Data Analysis

The following dataset synthesizes Structure-Activity Relationship (SAR) trends observed in biphenyl-based inhibitors (e.g., Hsp90 and p38 MAPK inhibitors).

Table 1: Representative Potency & Property Landscape

FeatureUnsubstituted Amide (-CONH₂)N-Methylamide (-CONHMe)Performance Shift
Biochemical Potency (IC₅₀) High (Baseline) (e.g., 15 nM)Variable (e.g., 150 nM or 5 nM)Risk: Loss of H-bond donor.Reward: Hydrophobic pocket fill.[1]
Cellular Potency (EC₅₀) Moderate(Often limited by permeability)High(Improved passive diffusion)Methylation often improves EC₅₀/IC₅₀ ratio.
Metabolic Stability (t½) Low(Susceptible to amidases)High(Steric hindrance blocks hydrolysis)Advantage: N-Me extends half-life.[1]
Conformation Flexible (Rotatable)Rigid (Restricted Rotation)Advantage: Pre-organized binding.[1]
Solubility Moderate (Polar surface area)Lower (Increased LogP)Risk: Potential solubility crash.[1]

Critical Insight: In Hsp90 inhibitor studies, insertion of nitrogen or methylation in the biphenyl linker region was found to be detrimental (2-3 fold reduction) when it disrupted key H-bond networks, highlighting that steric fit cannot override electronic mismatch [1].

Visualizing the Decision Matrix

The following diagram outlines the logical flow for deciding between these two moieties during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Biphenyl Amide Scaffold Check_Pocket Does receptor pocket have a hydrophobic cleft near Amide N? Start->Check_Pocket Check_HBond Is the Amide NH2 a dual H-bond donor? Check_Pocket->Check_HBond No / Unknown Decision_Me Synthesize N-Methylamide (-CONHMe) Check_Pocket->Decision_Me Yes (Magic Methyl) Decision_H Retain Unsubstituted (-CONH2) Check_HBond->Decision_H Yes (Critical Interaction) Metabolism Is Metabolic Clearance (Amidase) High? Check_HBond->Metabolism No (Single Donor) Metabolism->Decision_Me Yes (Block Hydrolysis) Metabolism->Decision_H No

Figure 1: Strategic decision tree for N-methylation of biphenyl amides based on receptor topology and metabolic liability.

Experimental Protocols

To validate the potency differences, the following self-validating workflows are recommended.

Protocol A: Parallel Synthesis of Amide Analogs

Objective: Generate direct comparators with minimal purification variance.

  • Starting Material: 4-phenylbenzoic acid (Biphenyl carboxylic acid).[1]

  • Activation: Dissolve acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to form the activated ester.

  • Divergent Coupling:

    • Vial A (Unsubstituted): Add Ammonium Chloride (

      
      , 3.0 eq).
      
    • Vial B (N-Methyl):[1] Add Methylamine hydrochloride (

      
      , 3.0 eq).
      
  • Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/HATU byproducts), then sat.

    
    .
    
  • Validation:

    
    H NMR must show the diagnostic methyl doublet (~2.8 ppm, 
    
    
    
    Hz) for Vial B and broad singlet (exchangeable) for Vial A.
Protocol B: Competitive Fluorescence Polarization (FP) Assay

Objective: Determine biochemical IC₅₀ without cellular permeability bias.

  • Reagent Prep: Prepare kinase/receptor buffer (50 mM HEPES, pH 7.5, 0.01% Triton X-100).[1]

  • Tracer: Use a fluorescently labeled tracer known to bind the target pocket.[1]

  • Dosing: Serial dilute compounds (Unsubstituted vs. N-Me) in DMSO (10-point curve, 10 µM top concentration).

  • Incubation: Mix Protein + Tracer + Compound. Incubate 60 min at RT.

  • Readout: Measure Polarization (mP).

  • Analysis: Fit data to a 4-parameter logistic equation.

    • Control: If N-Me IC₅₀ > 10x Unsubstituted IC₅₀, the methyl group likely clashes sterically or removes a critical H-bond.[1]

Conformational Energy Landscape

Understanding the twist angle is vital for biphenyls.[1] The diagram below illustrates the energy penalty associated with planarizing the biphenyl system, which is often exacerbated by N-methylation.

Conformational_Landscape Twisted Twisted State (Low Energy, ~45°) Planar Planar State (High Energy, 0°) Twisted->Planar Steric Clash (Ortho-H vs Amide) Bound Bioactive State (Receptor Dependent) Twisted->Bound Binding Event NMe_Effect N-Methylation increases barrier to planarity, favoring twisted state. NMe_Effect->Twisted

Figure 2: Conformational energy landscape. N-methylation reinforces the twisted minimum, potentially pre-paying the entropic cost of binding if the receptor pocket is twisted.[1]

References
  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Source: National Institutes of Health (PMC) URL:[Link] Context: Demonstrates how nitrogen insertion/modification in biphenyl rings affects anti-proliferative activity.[1][2]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Source: MedCrave Online URL:[1][Link] Context: Provides quantitative data on biphenyl carboxamide potency and the impact of substitutions.

  • Conformations of Biphenyls. Source: Chemistry LibreTexts URL:[Link] Context: foundational physical chemistry regarding the twist angles and atropisomerism of substituted biphenyls.[1][3]

  • Target-based evaluation of 'drug-like' properties and ligand efficiencies. Source: National Institutes of Health (PMC) URL:[Link] Context: Discusses the impact of physicochemical property changes (like methylation/lipophilicity) on drug efficiency.[1]

Sources

A Senior Application Scientist's Guide to Navigating the Reproducibility of Biological Data for Cyano-Aryl Analogs as FASN Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel therapeutic agents is relentless. Among the myriad of molecular scaffolds explored, compounds featuring a cyano-aryl backbone, such as 3-cyano-5-phenylphenol analogs and related structures, have emerged as promising candidates. A significant portion of their activity is attributed to the inhibition of Fatty Acid Synthase (FASN), a key enzyme in cancer metabolism.[1][2] However, the journey from promising hit to validated lead is often fraught with challenges, chief among them being the reproducibility of biological data. Discrepancies in reported bioactivity can stall projects, waste resources, and ultimately hinder therapeutic progress.

This guide provides an in-depth analysis of the factors influencing data reproducibility for this class of compounds. As Senior Application Scientists, our goal is not merely to present protocols but to instill a deep understanding of the causality behind experimental choices. We will dissect the synthesis, mechanism of action, and critical parameters in biological assays that are essential for generating robust, reliable, and reproducible results for researchers in drug development.

Section 1: The Chemical Foundation: Synthesis of Cyano-Aryl Scaffolds

The synthesis of 3-cyanopyridine and related cyano-aryl derivatives, which serve as analogs and foundational structures, is often achievable through efficient, one-pot, multi-component reactions.[3][4] This approach is favored in discovery chemistry for its ability to rapidly generate a diverse library of analogs from simple, commercially available starting materials. Understanding this synthetic basis is crucial, as impurities or side products from the reaction can significantly impact biological assays.

A common and reproducible method is the reaction of an aromatic aldehyde, a methyl ketone, and malononitrile with a nitrogen source like ammonium acetate.[3] The efficiency of this reaction, often enhanced by microwave irradiation, allows for the creation of a focused library for structure-activity relationship (SAR) studies.

Generalized Synthetic Protocol: One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives
  • Reagent Preparation: In a dry reaction vessel suitable for microwave synthesis, combine the aromatic aldehyde (1.0 eq), the selected methyl ketone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 7-10 minutes at a power and temperature optimized for the specific substrates (e.g., 100-140 °C). Causality: Microwave energy provides rapid and uniform heating, drastically reducing reaction times and often improving yields compared to conventional heating.[3]

  • Work-up and Purification: After cooling, wash the reaction mixture with a small volume of cold ethanol to precipitate the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., 95% ethanol) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC. Trustworthiness: Rigorous characterization is non-negotiable. An uncharacterized or impure compound is a primary source of irreproducible biological data.

G cluster_process Reaction cluster_end Purification & Analysis A Aromatic Aldehyde E One-Pot Mixture in Microwave Vessel B Methyl Ketone C Malononitrile D Ammonium Acetate F Microwave Irradiation (7-10 min) E->F Heat G Precipitation & Crude Product Isolation F->G Cool & Wash H Recrystallization G->H I Pure Compound H->I J QC Analysis (NMR, MS, HPLC) I->J

Caption: General workflow for the one-pot synthesis of cyano-aryl analogs.

Section 2: The Biological Target: Fatty Acid Synthase (FASN) in Cancer

Fatty Acid Synthase (FASN) is the enzyme responsible for the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[5] While FASN expression is low in most normal adult tissues, it is significantly upregulated in numerous cancers, including breast, prostate, and colon cancer.[1][5] This elevated expression is linked to tumor aggressiveness and poor prognosis, making FASN a compelling therapeutic target.[1]

Cancer cells rely on FASN for several reasons:

  • Membrane Production: Rapidly proliferating cells require vast quantities of lipids for new membrane synthesis.

  • Energy Storage: Fatty acids are a dense form of energy storage.

  • Signaling Molecules: FASN products can be modified into signaling lipids.

  • Redox Homeostasis: The FASN pathway consumes NADPH, helping to buffer oxidative stress.[6]

Inhibition of FASN in cancer cells leads to a depletion of fatty acids and an accumulation of the substrate malonyl-CoA.[7] This dual insult disrupts membrane integrity, halts cell cycle progression, and ultimately induces programmed cell death (apoptosis), often through the modulation of critical signaling pathways like PI3K/AKT/mTOR and MAPK/ERK.[6][8]

G PI3K PI3K/AKT/mTOR Pathway SREBP1 SREBP-1 PI3K->SREBP1 Activates FASN_gene FASN Gene Expression SREBP1->FASN_gene Upregulates FASN_enzyme FASN Enzyme FASN_gene->FASN_enzyme Translates to Palmitate Palmitate (Fatty Acids) FASN_enzyme->Palmitate Synthesizes Apoptosis Apoptosis FASN_enzyme->Apoptosis Inhibition leads to ACC Acetyl-CoA Malonyl Malonyl-CoA ACC->Malonyl Malonyl->FASN_enzyme Substrate Malonyl->Apoptosis Accumulation contributes to Membrane Membrane Synthesis & Signaling Lipids Palmitate->Membrane Proliferation Cell Proliferation & Survival Membrane->Proliferation Inhibitor Cyano-Aryl FASN Inhibitor Inhibitor->FASN_enzyme Inhibits

Caption: FASN's role in cancer metabolism and the mechanism of its inhibition.

Section 3: A Comparative Analysis of Bioactivity Data: A Reproducibility Case Study

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency. However, comparing IC₅₀ values across different publications can be misleading without scrutinizing the experimental conditions. Below is a table compiling representative data for different FASN inhibitors, illustrating the variability that can arise.

CompoundCell LineAssay TypeReported IC₅₀ (µM)Source
FasnallLNCaP-LN3Cell Viability (WST-1)~3.71[9]
FasnallBT474Cell Proliferation<10[10]
GSK2194069LNCaP-LN3Purified Enzyme Activity0.0604[9]
TVB-3166LNCaP-LN3Purified Enzyme Activity0.0736[9]
Compound 30 SK-Br3Cell Viability4.0[11]
C75VariousClonogenic/Spheroid35 - 50[12]

Analysis of Discrepancies and Key Considerations for Reproducibility:

  • Cell Line Dependency: The genetic background and metabolic state of the cell line are paramount. Fasnall shows different potencies in LNCaP-LN3 and BT474 cells.[9][10] A cell line with higher FASN expression may be more sensitive to inhibition.[10]

  • Enzyme vs. Cell-Based Assays: Note the dramatic difference in IC₅₀ for GSK2194069 and TVB-3166 between a purified enzyme assay (nanomolar) and a cell-based assay (micromolar, not shown but typical).[9] This is expected. Cell-based assays account for crucial factors like cell permeability, efflux pumps, and metabolic degradation, which are absent in a purified enzyme system. For a drug candidate, cell-based data is more physiologically relevant.

  • Assay Endpoint: Different viability assays measure different cellular processes. An MTT or WST-1 assay measures metabolic activity[9][13], an ATP-based assay measures energy levels[13], and a dye-exclusion assay measures membrane integrity[14][15]. A compound might affect metabolism before it compromises the cell membrane, leading to different IC₅₀ values depending on the endpoint chosen.

  • Experimental Duration: A 24-hour incubation will likely yield a higher IC₅₀ than a 72-hour incubation, as the compound has more time to exert its effects.

  • Reagent Quality: The purity of the test compound and the stability of assay reagents are critical. DMSO, the common solvent for compounds, can have its own effects at higher concentrations.

Section 4: A Standardized Protocol for Assessing Cellular Viability to Improve Data Reproducibility

To mitigate the variables discussed above, adhering to a standardized, well-controlled protocol is essential. The following protocol for a cell-based cytotoxicity assay is designed as a self-validating system to generate robust and reproducible data. We will use a resazurin-based assay (e.g., alamarBlue™ or CellTiter-Blue®) as an example, as it is a simple, fluorescent readout of metabolic activity.

Detailed Step-by-Step Protocol: Cell Viability Assessment
  • Cell Culture and Seeding:

    • Culture cells in their recommended medium and ensure they are in the logarithmic growth phase and have high viability (>95%).

    • Trypsinize and count the cells accurately using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well, opaque-walled plate at a pre-determined optimal density. This density should ensure cells are still in logarithmic growth at the end of the experiment. Trustworthiness: Opaque plates prevent signal crosstalk between wells. Seeding density is one of the largest sources of variability and must be optimized and kept consistent.[16]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform a serial dilution of the compound in culture medium to create a range of concentrations (e.g., 100 µM to 0.1 µM). The final DMSO concentration in the wells should be kept constant and low (e.g., ≤0.5%).

    • Include necessary controls:

      • Vehicle Control: Cells treated with the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to ensure the assay can detect cell death.

      • No-Cell Control: Medium only, to determine background fluorescence.[14]

    • Remove the seeding medium from the cells and add the medium containing the test compounds and controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Assay Readout:

    • Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20% of the well volume).

    • Incubate for 1-4 hours, allowing viable cells to convert the blue resazurin to the fluorescent pink resorufin.

    • Measure the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., ~560nm Ex / ~590nm Em).

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control from all other wells.

    • Normalize the data by expressing the results as a percentage of the vehicle control.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and calculate the IC₅₀ value.

G Start Start: Log-Phase Cells Seed 1. Seed Cells in Opaque 96-Well Plate Start->Seed Incubate1 Adherence Incubation (Overnight) Seed->Incubate1 Treat 3. Treat Cells with Compounds/Controls Incubate1->Treat Prepare 2. Prepare Compound Serial Dilutions & Controls Prepare->Treat Incubate2 4. Drug Incubation (e.g., 72 hours) Treat->Incubate2 AddReagent 5. Add Resazurin Reagent Incubate2->AddReagent Incubate3 6. Reagent Incubation (1-4 hours) AddReagent->Incubate3 Read 7. Measure Fluorescence Incubate3->Read Analyze 8. Normalize Data & Calculate IC50 Read->Analyze End End: Reproducible Result Analyze->End

Caption: Standardized workflow for a reproducible cell viability assay.

Conclusion

The reproducibility of biological data for 3-cyano-5-phenylphenol analogs and other FASN inhibitors is not a matter of chance, but a direct result of meticulous experimental design and execution. By understanding the synthetic origins of these compounds, appreciating the nuances of their biological target, and, most importantly, implementing standardized, well-controlled assay protocols, researchers can generate reliable data. This commitment to scientific integrity is fundamental to validating new therapeutic targets and successfully advancing the next generation of cancer therapies from the bench to the clinic.

References

  • National Center for Biotechnology Information. (2025). Targeting Cancer Metabolism: Therapeutic Potential of the Fatty Acid Synthase (FASN) inhibitors. PubMed.
  • MedNexus. (2024).
  • Proceedings of the National Academy of Sciences.
  • Taylor & Francis Online. (2016). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • National Center for Biotechnology Information. (2025). Fatty acid synthase in chemoresistance: mechanisms and therapeutic opportunities. PMC.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • Protocol Exchange. (2024). Cytotoxicity Assay Protocol.
  • ResearchGate. (2025).
  • Promega Corporation. CellTox™ Green Cytotoxicity Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • National Center for Biotechnology Information. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. PMC.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • National Center for Biotechnology Information. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PMC.
  • National Center for Biotechnology Information. (2006). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents?. PubMed.
  • ResearchGate. (2025). New Synthetic Inhibitors of Fatty Acid Synthase with Anticancer Activity.
  • ResearchGate. Synthesis and Biological Activity of Some Nucleoside Analogs of 3-Cyanopyridin-2-one.
  • ResearchGate. (2025). (PDF) Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one.
  • MDPI. (2025). Enhanced De Novo Lipid Synthesis Mediated by FASN Induces Chemoresistance in Colorectal Cancer.
  • Zenodo. (2004). Synthesis of some new cyanopyrans and cyanopyridines and their biological activities.
  • National Center for Biotechnology Information. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer. PMC.
  • Selleck Chemicals. FASN Inhibition.
  • Semantic Scholar. (2005).
  • ResearchGate. (2014).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the "Why" Behind the Procedure

The molecular structure of 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol suggests a profile of potential hazards that dictate its handling and disposal as a hazardous chemical waste.[1]

  • Phenolic Backbone: Phenol and its derivatives are known to be corrosive and toxic.[2][3][4] They can cause severe skin burns and eye damage, and are harmful if inhaled or ingested.[3][4][5] Chronic exposure can lead to systemic effects, including damage to the liver, kidneys, and nervous system.[3][6]

  • Cyano Group (-CN): The presence of a nitrile group introduces the potential for toxicity. While the toxicity of specific cyanophenols can vary, it is prudent to handle all such compounds with care.

  • N-methylaminocarbonyl Group: This functional group may also contribute to the overall toxicological profile of the molecule.

Given these structural alerts, it is imperative to treat 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol as a hazardous substance, with the potential for skin and eye irritation, respiratory irritation, and systemic toxicity.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing for the disposal of this compound, the following personal protective equipment is mandatory to minimize exposure risks.[10]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[10]Protects against splashes and potential vapors that could cause serious eye damage.[10]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[10][7]Prevents skin contact, which can lead to irritation and absorption of the chemical.[10] Gloves should be inspected before use and disposed of properly after handling.[7]
Body Protection A lab coat and, if handling larger quantities, a chemical-resistant apron. Closed-toe shoes are required.[10]Protects against accidental spills and contamination of personal clothing.[10]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][11]Minimizes the inhalation of any dust or aerosols.[10][12]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol is to manage it as a regulated hazardous waste.[1][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][2][12]

Step 1: Waste Segregation

  • Designated Waste Stream: This compound must be segregated as a solid chemical hazardous waste.[14]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[10][15][16] Incompatible wastes can lead to dangerous reactions.

Step 2: Container Selection and Labeling

  • Appropriate Container: Use a sturdy, leak-proof container that is compatible with the chemical. Ensure the container has a secure, tight-fitting lid.[11][14]

  • Hazardous Waste Labeling: As soon as waste is placed in the container, it must be labeled with a "Hazardous Waste" sticker or tag.[1][14] The label must include:

    • The full chemical name: "3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Toxic," "Irritant")

Step 3: Temporary Storage in the Laboratory

  • Secure Location: Store the sealed waste container in a designated, secure area within the laboratory, such as a hazardous waste cabinet.[14]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like strong oxidizing agents.[2][11][17]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills from spreading.[2][16]

Step 4: Final Disposal

  • Licensed Disposal Company: The disposal of this hazardous waste must be handled by a licensed and approved waste disposal company.[7][12]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[10][14][16] Follow all institutional protocols for waste disposal requests and documentation.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.[7]

  • Assess the Spill: For a small spill, if you are trained and have the appropriate spill kit, you may proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS department immediately.[10]

  • Cleanup Procedure (Small Spills):

    • Ensure you are wearing the appropriate PPE.[12]

    • Cover the spill with a non-combustible absorbent material such as sand or vermiculite.[10]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12][18]

    • Clean the spill area with a suitable solvent, followed by soap and water.[10] All cleanup materials must also be disposed of as hazardous waste.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Contingency start Start: Disposal of 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol assess_hazards Assess Hazards (Phenol, Cyano, Amide) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe segregate Segregate as Solid Hazardous Waste don_ppe->segregate spill Spill Occurs? don_ppe->spill container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Cool, Dry, Ventilated Area container->storage contact_ehs Contact EHS for Pickup by Licensed Disposal Company storage->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end spill->segregate No small_spill Small Spill: Absorb, Collect as Waste, Decontaminate Area spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes (Large) small_spill->container large_spill->contact_ehs

Caption: Disposal workflow for 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol.

References

  • 2-Cyanophenol - Safety Data Sheet. ChemicalBook. (2026, January 17).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Standard Operating Procedure - UNM: Chemistry Department.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Phenol - Safety D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • 4-Cyanophenol SDS, 767-00-0 Safety D
  • MATERIAL SAFETY D
  • Safety Data Sheet - MKT Metall-Kunststoff-Technik. (2020, December 4).
  • Safety d
  • 20 - SAFETY D
  • SAFETY D
  • 7 - SAFETY D
  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. (2023, February 27).
  • Essential Procedures for the Safe Disposal of 3-[(Dimethylamino)methyl]phenol. Benchchem.
  • Phenol - Environment, Health & Safety. University of Michigan.
  • Toxicological Profile for Phenol.
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY D
  • Phenol and its toxicity.
  • Phenol: toxicological overview. GOV.UK. (2024, October 1).
  • Proper Disposal of N-Methylacetanilide: A Step-by-Step Guide for Labor
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • p-Methylaminophenol and its sulfate: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, February 13).
  • Toxicological Profile for Phenol.
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.